3-hydroxyisobenzofuran-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKNWJNCOJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Hydroxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisobenzofuran-1(3H)-one, also known as phthalaldehydic acid or 3-hydroxyphthalide, is a versatile bicyclic lactol that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its unique structure, featuring both a lactone and a hemiacetal functional group, allows for diverse chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of the underlying reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the different methodologies. The aim is to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and implement the most suitable synthetic strategy for their specific applications, considering factors such as yield, scalability, cost-effectiveness, and environmental impact.
Introduction: The Significance of this compound
The isobenzofuran-1(3H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antidepressant, and antifungal properties.[2][3][4] this compound, as a key derivative, provides a strategic entry point for the functionalization of this core structure.[5] Its aldehyde-acid duality, existing in equilibrium with its cyclic lactol form, allows it to react as either an aldehyde or a carboxylic acid derivative, expanding its synthetic utility.[6]
This guide will explore the most prominent and practical synthetic routes to this valuable intermediate, focusing on the following key transformations:
-
Oxidation of Naphthalene: A classical approach involving the oxidative cleavage of the naphthalene ring system.
-
Halogenation and Hydrolysis of Phthalide: A two-step process starting from the readily available phthalide.
-
Oxidation of o-Xylene: An industrially relevant method that leverages a common petrochemical feedstock.
Each of these pathways will be dissected to provide a clear understanding of the chemical principles at play and to offer practical guidance for laboratory and potential scale-up applications.
Synthesis Pathway I: Oxidation of Naphthalene
The oxidation of naphthalene represents one of the earliest and most studied methods for the preparation of phthalaldehydic acid. This transformation can be achieved through two primary oxidative cleavage methods: ozonolysis and permanganate oxidation.
Ozonolysis of Naphthalene
Ozonolysis offers a direct method for cleaving the naphthalene ring to yield phthalaldehydic acid and its precursors. The reaction proceeds through the formation of an unstable diozonide intermediate, which is then worked up to give the desired product.[7][8]
Mechanism:
The reaction is initiated by the electrophilic attack of ozone on one of the aromatic rings of naphthalene. This leads to the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Further ozonolysis of the second double bond in the same ring results in a diozonide. Reductive or oxidative workup of the diozonide yields different products. For the synthesis of phthalaldehydic acid, a carefully controlled workup is necessary to avoid over-oxidation to phthalic acid.[9]
Experimental Protocol: Ozonolysis of Naphthalene [7]
-
Dissolution: Dissolve naphthalene (1.0 eq.) in a suitable solvent, such as chloroform or methanol, and cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution until the characteristic blue color of ozone persists, indicating the consumption of naphthalene.
-
Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. The reaction mixture containing the ozonide is then subjected to a reductive workup. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine (TPP). Add the reducing agent dropwise at low temperature.
-
Isolation: Allow the reaction to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to afford this compound.
Potassium Permanganate Oxidation of Naphthalene
A more traditional and often more accessible method for the laboratory-scale synthesis of phthalaldehydic acid involves the oxidation of naphthalene with potassium permanganate in an alkaline solution.[10]
Mechanism:
The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. In a basic medium, it attacks the electron-rich aromatic system of naphthalene. The reaction proceeds through a series of complex steps involving the formation of intermediate manganese species and the oxidative cleavage of one of the aromatic rings. The initial oxidation products are further oxidized, ultimately leading to the formation of phthalonic acid, which upon acidification and heating, decarboxylates to yield phthalaldehydic acid.
Diagram of Naphthalene Oxidation Pathway
Caption: Oxidation of Naphthalene to this compound.
Experimental Protocol: Potassium Permanganate Oxidation of Naphthalene [10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium hydroxide (e.g., 0.5 N) and naphthalene (1.0 eq.).
-
Oxidation: Heat the mixture to boiling. Slowly add a hot aqueous solution of potassium permanganate (excess) to the boiling naphthalene suspension with vigorous stirring over a period of 1-2 hours.
-
Quenching and Filtration: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure complete oxidation. Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Isolation of Phthalaldehydic Acid: Acidify the filtrate with a strong acid (e.g., HCl) and concentrate the solution by evaporation. The crude phthalaldehydic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization. This method typically provides a yield of around 40-41%.[10]
Synthesis Pathway II: From Phthalide via Halogenation and Hydrolysis
This two-step pathway offers a reliable and often high-yielding route to this compound starting from the commercially available and relatively inexpensive phthalide.
Bromination of Phthalide
The first step involves the free-radical bromination of phthalide at the 3-position. This reaction is typically initiated by light or a radical initiator.
Mechanism:
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as benzoyl peroxide or AIBN, or UV light, generates a bromine radical from N-bromosuccinimide (NBS) or elemental bromine. The bromine radical then abstracts a hydrogen atom from the 3-position of phthalide to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to form 3-bromophthalide and a new bromine radical, thus propagating the chain.
Diagram of Phthalide Bromination and Hydrolysis
Caption: Synthesis from Phthalide.
Experimental Protocol: Bromination of Phthalide [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (1.0 eq.) in a suitable solvent such as carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. The filtrate is concentrated under reduced pressure, and the crude 3-bromophthalide can be purified by recrystallization or used directly in the next step.
Hydrolysis of 3-Bromophthalide
The second step is the hydrolysis of the 3-bromophthalide to the desired this compound.
Mechanism:
This reaction is a nucleophilic substitution where water acts as the nucleophile, displacing the bromide ion at the electrophilic carbon atom of the 3-position. The reaction is typically facilitated by heating. The resulting product is the stable lactol form.
Experimental Protocol: Hydrolysis of 3-Bromophthalide [11]
-
Reaction Setup: Place the crude or purified 3-bromophthalide in a round-bottom flask.
-
Hydrolysis: Add water to the flask and heat the mixture to reflux for 1-2 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, being sparingly soluble in cold water, will precipitate out. Collect the solid by filtration, wash with cold water, and dry. The resulting this compound is often of high purity. This two-step process can achieve an overall yield of around 88%.[11]
Synthesis Pathway III: Oxidation of o-Xylene
The catalytic vapor-phase oxidation of o-xylene is a significant industrial method for the production of phthalic anhydride, and under controlled conditions, it can also be a route to phthalaldehydic acid.[12]
Mechanism:
The oxidation of o-xylene over a vanadium pentoxide (V₂O₅) catalyst supported on titanium dioxide (TiO₂) is a complex heterogeneous catalytic process.[13] The reaction proceeds through a series of partial oxidation steps. The initial step is the oxidation of one of the methyl groups of o-xylene to an aldehyde, forming o-tolualdehyde. This intermediate can then be further oxidized to phthalide, which is subsequently oxidized to phthalaldehydic acid and then to phthalic anhydride. The selectivity towards phthalaldehydic acid versus phthalic anhydride is highly dependent on the reaction conditions, including temperature, catalyst composition, and contact time.
Diagram of o-Xylene Oxidation Pathway
Caption: Stepwise Oxidation of o-Xylene.
Experimental Protocol: Catalytic Oxidation of o-Xylene (Conceptual Laboratory Scale)
Note: This is a conceptual protocol for a laboratory setting, as the industrial process involves specialized reactors.
-
Catalyst Preparation: Prepare a V₂O₅/TiO₂ catalyst, typically by impregnating a high-surface-area TiO₂ support with a solution of a vanadium precursor (e.g., ammonium metavanadate) followed by calcination.
-
Reaction Setup: A fixed-bed reactor is typically used. The catalyst is packed into a tube, which is placed in a furnace to maintain the desired reaction temperature.
-
Reaction: A feed stream of o-xylene vapor and air (or oxygen diluted with an inert gas) is passed through the heated catalyst bed. The reaction temperature is a critical parameter and needs to be carefully controlled to maximize the selectivity for the desired product.
-
Product Collection and Analysis: The reactor effluent is cooled to condense the products. The product mixture, which may contain unreacted o-xylene, o-tolualdehyde, phthalide, phthalaldehydic acid, and phthalic anhydride, is collected and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
-
Purification: The desired this compound is then separated from the product mixture using chromatographic techniques or selective extraction.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and equipment, as well as economic and environmental considerations.
| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Naphthalene Oxidation (KMnO₄) | Naphthalene | KMnO₄, NaOH | 40-41%[10] | Readily available starting material; well-established laboratory procedure. | Use of stoichiometric amounts of a strong oxidizing agent; formation of significant waste (MnO₂); moderate yield. |
| Naphthalene Ozonolysis | Naphthalene | Ozone | Variable | Can be a high-yielding and clean reaction. | Requires specialized equipment (ozonizer); potential for over-oxidation; safety concerns with ozonides. |
| Phthalide Halogenation & Hydrolysis | Phthalide | NBS, H₂O | ~88%[11] | High overall yield; readily available starting material; straightforward procedures. | Use of halogenated reagents and solvents (e.g., CCl₄) can have environmental and safety concerns. |
| o-Xylene Oxidation | o-Xylene | V₂O₅/TiO₂ catalyst, O₂ | Variable | Utilizes an inexpensive and abundant feedstock; suitable for large-scale industrial production. | Requires high temperatures and specialized catalytic reactors; product mixture can be complex, requiring extensive purification; catalyst deactivation can be an issue. |
Conclusion and Future Perspectives
This guide has provided a detailed examination of the principal synthetic pathways to this compound. The oxidation of naphthalene, while historically significant, presents challenges in terms of reagent efficiency and waste generation, particularly in the permanganate-based method. Ozonolysis offers a cleaner alternative but requires specialized equipment. The halogenation and subsequent hydrolysis of phthalide stands out as a highly efficient and reliable laboratory-scale synthesis. For industrial-scale production, the catalytic oxidation of o-xylene remains the most economically viable route, despite the complexity of the process and the need for careful optimization to achieve high selectivity for the desired product.
Future research in this area will likely focus on the development of more sustainable and environmentally benign synthetic methods. This includes the exploration of greener oxidizing agents, the use of more efficient and selective catalysts for o-xylene oxidation, and the development of biocatalytic routes. As the demand for complex pharmaceutical agents derived from the isobenzofuran-1(3H)-one core continues to grow, the development of novel and improved synthetic strategies for key intermediates like this compound will remain an area of significant scientific and industrial importance.
References
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- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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- Wang, Y., et al. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Critical Reviews in Biotechnology, 41(4), 589-612. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxyphthalide
Abstract
3-Hydroxyphthalide, a heterocyclic compound featuring a lactone and a hemiacetal functional group, serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and natural products.[1] Its unique structural attributes govern its reactivity and physical properties, making a thorough understanding of its physicochemical characteristics essential for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the synthesis, structure, solubility, spectroscopic profile, and reactivity of 3-hydroxyphthalide, supported by experimental protocols and data analysis.
Chemical Structure and Core Properties
3-Hydroxyphthalide, with the IUPAC name 3-hydroxyisobenzofuran-1(3H)-one, is a bicyclic molecule that exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid. The presence of the chiral center at the C3 position and the hydroxyl group are central to its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [2] |
| Molecular Weight | 150.13 g/mol | Inferred from Formula |
| CAS Number | 529-45-3 | Inferred |
| Melting Point | 61 °C | [3] |
| Boiling Point | 91-94 °C @ 0.4 Torr | [3] |
| Appearance | Yellow oil or solid | [4] |
Synthesis of 3-Hydroxyphthalide
The synthesis of 3-hydroxyphthalide can be effectively achieved through the hydrolysis of 3-bromophthalide. This method is advantageous due to its high yield and relatively straightforward procedure.[4]
Experimental Protocol: Synthesis via Hydrolysis
-
Reaction Setup: Dissolve 3-bromophthalide (e.g., 500 mg, 2.35 mmol) in distilled water (25 mL).
-
Base Addition: Add 85% potassium hydroxide (KOH) (e.g., 200 mg, 3.0 mmol) to the solution.
-
Reflux: Stir the mixture under reflux for 2 hours.
-
Quenching: Allow the reaction to cool to room temperature and then treat with potassium bisulfate (KHSO₄) (e.g., 170 mg).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate (6:4) solvent system to afford pure 3-hydroxyphthalide.[4]
Synthesis Workflow Diagram
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2-formylbenzoic acid ring-chain tautomerism
An In-depth Technical Guide to the Ring-Chain Tautomerism of 2-Formylbenzoic Acid
Abstract
2-Formylbenzoic acid, also known as 2-carboxybenzaldehyde or phthalaldehydic acid, serves as a quintessential example of ring-chain tautomerism, a dynamic equilibrium that dictates its structure, reactivity, and utility. This guide provides a comprehensive exploration of this phenomenon, moving from fundamental mechanistic principles to the sophisticated analytical techniques used for its characterization. We will dissect the factors governing the equilibrium, detail field-proven experimental protocols, and illuminate the compound's strategic importance as a versatile building block in the synthesis of complex heterocyclic systems, including key pharmaceutical intermediates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, actionable understanding of this critical molecular behavior.
The Core Phenomenon: An Intramolecular Equilibrium
Tautomerism is a form of structural isomerism where two isomers, known as tautomers, are readily interconvertible.[1][2] In the case of 2-formylbenzoic acid, the proximity of the aldehyde and carboxylic acid functional groups on the benzene ring facilitates a rapid and reversible intramolecular reaction. This establishes a dynamic equilibrium between an open-chain structure and a cyclic structure.[3]
-
The Chain Tautomer: 2-formylbenzoic acid itself, featuring distinct aldehyde (-CHO) and carboxylic acid (-COOH) groups.
-
The Ring Tautomer: 3-hydroxyphthalide, a cyclic lactol formed by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic aldehyde carbon.
In the solid state and within most common solvents, the equilibrium overwhelmingly favors the cyclic 3-hydroxyphthalide form.[3] This stability is a critical consideration for any synthetic or analytical endeavor involving this compound.
Caption: The ring-chain tautomeric equilibrium of 2-formylbenzoic acid.
Factors Governing the Tautomeric Equilibrium
The position of the equilibrium between the chain and ring forms is not static; it is sensitive to environmental conditions. Understanding these influences is paramount for controlling reaction outcomes and interpreting analytical data.
-
Solvent Effects: The choice of solvent can modulate the tautomeric ratio. While the cyclic lactol is dominant in most solvents, polar protic solvents can stabilize the open-chain form through hydrogen bonding with both the aldehyde and carboxylic acid moieties. Studies on analogous 2-aroylbenzoic acids have quantified these shifts in solvents like dioxane, methanol, and aqueous mixtures, providing a framework for predicting behavior.[4][5][6]
-
pH Dependence: The equilibrium is highly pH-sensitive. Under basic conditions (pH > pKa), the carboxylic acid is deprotonated to form the carboxylate anion. This anion is a significantly weaker nucleophile than the neutral carboxylic acid, which dramatically shifts the equilibrium toward the open-chain 2-formylbenzoate anion. Conversely, acidic conditions can catalyze the interconversion.[7]
-
Temperature: As with most equilibria, temperature influences the distribution of tautomers. The specific thermodynamic parameters (ΔH° and ΔS°) of the tautomerization will dictate whether the ring or chain form is favored at higher temperatures.
Experimental Characterization: A Multi-Technique Approach
Confirming the identity and quantifying the ratio of tautomers requires a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the tautomeric equilibrium in solution. The interconversion is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.
-
¹H NMR Signatures:
-
Chain Form: A characteristic aldehyde proton signal appears far downfield (δ ≈ 10 ppm). The carboxylic acid proton is also observed as a broad singlet (δ > 11 ppm).
-
Ring Form: The aldehyde signal is absent. A new signal for the methine proton (O-CH-OH) appears around δ 5.5-6.5 ppm. The lactol hydroxyl proton is also present.
-
-
¹³C NMR Signatures:
-
Chain Form: An aldehyde carbonyl carbon (δ ≈ 190-200 ppm) and a carboxylic acid carbonyl carbon (δ ≈ 165-175 ppm) are visible.
-
Ring Form: The aldehyde carbon signal is replaced by a methine carbon signal (δ ≈ 100 ppm), and the carboxylic acid carbon is shifted to a lactone-like carbonyl signal (δ ≈ 170 ppm).
-
Protocol: Quantitative ¹H NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Accurately weigh ~10-15 mg of 2-formylbenzoic acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean NMR tube. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification.
-
Instrument Setup: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T₁) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
Data Acquisition: Collect the ¹H NMR spectrum.
-
Data Processing: Phase and baseline the spectrum correctly.
-
Integration and Calculation:
-
Integrate the aldehyde proton signal (I_chain) corresponding to the chain form.
-
Integrate a well-resolved aromatic or methine proton signal (I_ring) corresponding to the ring form.
-
Calculate the percentage of each tautomer:
-
% Ring Form = [I_ring / (I_ring + I_chain)] * 100
-
% Chain Form = [I_chain / (I_ring + I_chain)] * 100
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in each tautomer, particularly in the solid state.
-
Chain Form: Exhibits two distinct carbonyl (C=O) stretching bands: one for the aldehyde (~1700 cm⁻¹) and one for the carboxylic acid (~1680-1710 cm⁻¹), along with a broad O-H stretch for the acid dimer.
-
Ring Form: Characterized by a lactone C=O stretch at a higher frequency (~1760 cm⁻¹) and a broad O-H stretch from the lactol hydroxyl group (~3200-3400 cm⁻¹).[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural proof in the solid state. Analysis of crystalline 2-formylbenzoic acid confirms that it exists exclusively as the cyclic lactol, 3-hydroxyphthalide.[3]
Caption: Experimental workflow for characterizing tautomerism.
Synthetic Utility: A Tale of Two Tautomers
The existence of the ring-chain equilibrium endows 2-formylbenzoic acid with dual reactivity, making it an exceptionally versatile synthon. Chemists can favor reactions of one tautomer over the other by carefully selecting reagents and conditions.
-
Reactions of the Chain Form (Aldehyde Reactivity): In the presence of reagents that react selectively with aldehydes, especially under conditions that favor the open form (e.g., basic conditions), classic aldehyde chemistry can be performed. This is exploited in multicomponent reactions like the Strecker and Ugi reactions to build complex molecular scaffolds.[3][8] For instance, condensation with primary amines and cyanide sources yields N-substituted isoindolinone-1-carbonitriles.[3]
-
Reactions of the Ring Form (Lactol Reactivity): The 3-hydroxyphthalide form behaves as a masked carboxylic acid derivative. It reacts readily with strong nucleophiles or under acidic catalysis with weaker ones.
-
With Grignard Reagents: Forms 3-alkyl- or 3-aryl-substituted phthalides.[3]
-
With Alcohols: Under acidic conditions, it forms 3-alkoxyphthalides, which are stable acetals.[3]
-
Dynamic Kinetic Resolution: The racemic lactol can be used in enzyme-catalyzed reactions to produce chiral phthalidyl esters with high enantiomeric excess. These esters are valuable as prodrugs.[9]
-
This dual reactivity is the cornerstone of its use in synthesizing a variety of pharmacologically active benzo-fused heterocycles, including isoindolinones and phthalazinones.[3] It is a documented key intermediate in the synthesis of the antihistamine azelastine and the PARP inhibitor olaparib, highlighting its importance in modern drug development.[3][10]
Data Summary
While the equilibrium heavily favors the ring form, the exact ratio is solvent-dependent. The following table provides a conceptual summary based on literature principles for analogous systems.
| Solvent System | Predominant Tautomer | Key Stabilizing Interactions | Reference Principle |
| Dioxane (Aprotic) | Ring (3-Hydroxyphthalide) | Intramolecular H-bonding; lower polarity favors less polar cyclic form. | [4] |
| Methanol (Protic) | Ring (3-Hydroxyphthalide) | Solvent H-bonding can stabilize both forms, but the cyclic form remains favored. | [4][11] |
| 80% Methanol/Water | Ring (3-Hydroxyphthalide) | High solvent polarity and H-bonding may slightly increase the chain form population. | [4] |
| DMSO (Polar Aprotic) | Ring (3-Hydroxyphthalide) | Strong H-bond acceptor, can interact with the lactol -OH. | General Observation |
| Solid State | Ring (3-Hydroxyphthalide) | Crystal lattice packing forces. | [3] |
Conclusion
The ring-chain tautomerism of 2-formylbenzoic acid is a profound illustration of how structure and reactivity are dynamically linked. The overwhelming preference for the cyclic 3-hydroxyphthalide tautomer in most conditions defines its ground-state properties, yet the accessible equilibrium with the open-chain aldehyde provides a rich and controllable reactivity profile. For the medicinal chemist and synthetic researcher, a thorough grasp of this equilibrium, the factors that influence it, and the analytical methods to probe it, is not merely academic—it is essential for the rational design of synthetic routes and the development of novel molecular entities. This molecule is not simply a static building block but a dynamic system to be understood and exploited.
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An In-Depth Technical Guide to the Mechanism of Action of Isobenzofuranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Isobenzofuranone Scaffold
Isobenzofuranone derivatives, characterized by a γ-lactone ring fused to a benzene ring, represent a privileged scaffold in medicinal chemistry.[1] These compounds, found in both natural products and synthetic libraries, exhibit a remarkable breadth of biological activities.[1][2] Their therapeutic potential spans multiple domains, including oncology, inflammation, and neurodegenerative diseases.[1] This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of isobenzofuranone derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Part 1: Anticancer Mechanisms of Action
A significant body of research has been dedicated to elucidating the anticancer properties of isobenzofuranone derivatives.[1] These compounds have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[1][3]
Inhibition of Tubulin Polymerization
A key mechanism underlying the anticancer activity of some isobenzofuranone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[6]
Certain benzofuran-based derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle, a hallmark of tubulin-targeting agents.[4][5] Mechanistic studies have confirmed that these compounds inhibit tubulin polymerization, leading to mitotic spindle disruption and ultimately apoptosis.[4][5]
Featured Data: Antiproliferative Activity of Isobenzofuranone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [3] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [3] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |
| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [3] |
Induction of Apoptosis
Isobenzofuranone derivatives can trigger programmed cell death, or apoptosis, in cancer cells through multiple pathways.[7][8][9]
-
Intrinsic (Mitochondrial) Pathway: Some derivatives modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[8]
-
Extrinsic (Death Receptor) Pathway: Evidence also points to the activation of the extrinsic pathway, involving the activation of caspase-8, which can then directly activate caspase-3.[8]
-
Caspase-7 Activation: Molecular docking studies have suggested that certain isobenzofuran-5-carboxamide derivatives can directly interact with and activate caspase-7, a key executioner caspase in the apoptotic cascade.[7]
Kinase Inhibition
The dysregulation of protein kinase activity is a common feature of many cancers.[10] Extracts containing benzofuran derivatives have been shown to inhibit the activity of a range of protein kinases that are crucial for cancer cell proliferation, differentiation, and survival.[10]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isobenzofuranone derivative on cancer cell viability.
Materials:
-
Isobenzofuranone derivative
-
Cancer cell line (e.g., K562, U937)[3]
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isobenzofuranone derivative for a specified period (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Diagram: Workflow of the MTT Assay for Evaluating Cytotoxicity
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Part 2: Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key driver of numerous diseases.[11] Isobenzofuranone derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[12][13][14]
Inhibition of Inflammatory Mediators and Enzymes
A primary anti-inflammatory mechanism of these compounds is the inhibition of pro-inflammatory mediators and enzymes.[11][15] This includes:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are central to the production of prostaglandins and leukotrienes, potent inflammatory mediators.[11][15] Some benzofuran derivatives have shown the ability to inhibit COX-1 and COX-2 enzymes.[16]
-
Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Certain derivatives can suppress the generation of NO in inflammatory models.[12][13][17]
Modulation of Inflammatory Signaling Pathways
Isobenzofuranone derivatives can also exert their anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of inflammatory genes.[12][13]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[12][13] Some benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the NF-κB pathway, such as IKKα/IKKβ and IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, also plays a crucial role in inflammation.[12][13] Certain derivatives can inhibit the phosphorylation of these MAPKs, further contributing to the downregulation of inflammatory responses.[12][13]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide Production
Objective: To assess the effect of an isobenzofuranone derivative on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
Isobenzofuranone derivative
-
RAW 264.7 murine macrophage cell line[17]
-
Lipopolysaccharide (LPS)[17]
-
Griess reagent[17]
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Culture and Stimulation: Culture RAW 264.7 cells and pre-treat them with the isobenzofuranone derivative for a specified time.[17] Subsequently, stimulate the cells with LPS to induce an inflammatory response.[17]
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.[17]
-
Griess Assay: Mix the supernatant with the Griess reagent and incubate at room temperature.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.
-
Data Analysis: Analyze the reduction in NO production in the presence of the compound compared to the LPS-stimulated control.[17]
Diagram: Anti-inflammatory Signaling Pathways
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Whitepaper: Determining the Solubility of 3-Hydroxyisobenzofuran-1(3H)-one in Methanol
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The precise characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation design and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 3-hydroxyisobenzofuran-1(3H)-one in methanol. We move beyond simple protocols to deliver an in-depth analysis of the underlying physicochemical principles, a detailed, self-validating experimental workflow, and robust analytical methodologies. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical grounding and the practical insights required to generate accurate, reproducible, and trustworthy solubility data.
Introduction: The Critical Role of Solubility Data
This compound, also known as o-phthalaldehydic acid or 3-hydroxyphthalide, is a key chemical entity utilized in organic synthesis and as a pharmaceutical intermediate.[1] Methanol, a polar protic organic solvent, is ubiquitously employed in laboratory and industrial settings for synthesis, extraction, and purification processes due to its ability to dissolve a wide range of organic molecules.[2]
Understanding the solubility of a solute like this compound in a solvent like methanol is not merely an academic exercise. It is a critical parameter that dictates:
-
Process Optimization: Defining the optimal concentration for chemical reactions to ensure homogeneity and maximize yield.
-
Purification Strategies: Designing effective crystallization and chromatographic purification methods.
-
Pharmaceutical Formulation: Serving as a foundational data point for developing stable and effective liquid dosage forms.[3]
This guide provides a first-principles approach to determining the equilibrium solubility of this compound, ensuring that the generated data is not only accurate but also scientifically defensible.
The Theoretical Framework: A Molecular Perspective on Solubility
The solubility of one substance in another is governed by the fundamental principle "like dissolves like," which is an expression of the intermolecular forces at play.[4][5] Dissolution is a thermodynamic process driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[2][4]
For this compound in methanol, the favorable interactions are primarily:
-
Hydrogen Bonding: The hydroxyl (-OH) group on the solute can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with methanol's hydroxyl group.[6][7] This is a dominant force promoting solubility.
-
Dipole-Dipole Interactions: Both the solute (due to its polar lactone and hydroxyl groups) and the polar solvent methanol possess permanent dipoles, leading to attractive electrostatic interactions.
The aromatic ring of the solute introduces a nonpolar characteristic, but the presence of two oxygen-containing functional groups makes the molecule sufficiently polar to be readily dissolved by a polar solvent like methanol.[2][8]
Caption: Key intermolecular forces driving solubility.
Physicochemical Properties of Solute and Solvent
A thorough understanding begins with the fundamental properties of the materials involved.
| Property | This compound | Methanol |
| Synonyms | 3-Hydroxyphthalide, o-Phthalaldehydic acid[9] | Methyl Alcohol |
| Molecular Formula | C₈H₆O₃[9] | CH₄O |
| Molecular Weight | 150.13 g/mol [9] | 32.04 g/mol |
| Physical State | White to off-white crystalline solid[10] | Clear, colorless liquid |
| Melting Point | 98-102 °C | -97.6 °C |
| Boiling Point | Not available | 64.7 °C |
| Key Functional Groups | Lactone, Hydroxyl, Aromatic Ring | Hydroxyl |
| Polarity | Polar | Polar Protic[2] |
Experimental Protocol: Isothermal Shake-Flask Method
The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[11] This technique involves generating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The subsequent quantification of the dissolved solute provides the solubility value.
Caption: Workflow for the isothermal shake-flask solubility determination.
Materials and Equipment
-
Chemicals: this compound (>98% purity)[10], Methanol (HPLC grade or equivalent), appropriate mobile phase solvents (e.g., Acetonitrile, HPLC grade water).
-
Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, glass vials with screw caps, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC system with UV detector or a UV-Vis spectrophotometer.
Step-by-Step Protocol: Isothermal Saturation
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of methanol (e.g., 2.0 mL) to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature for a short period to allow for initial settling. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it gravimetrically or volumetrically with the analytical mobile phase or solvent to a concentration within the calibrated range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary. Filtering the supernatant through a 0.22 µm syringe filter can also be performed, but care must be taken to avoid adsorption of the analyte onto the filter membrane.
Quantification Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and accurate technique for quantifying solute concentration.[12][13]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be an isocratic mixture of methanol (or acetonitrile) and water. The detector wavelength should be set to the λmax of the solute.
-
Stock Standard Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the mobile phase to create a stock solution of known concentration.
-
Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution. Inject these standards into the HPLC system and record the peak area for each concentration.
-
Linearity Check: Plot the peak area versus concentration. The relationship should be linear with a coefficient of determination (R²) > 0.999.
-
Sample Analysis: Inject the diluted sample from the solubility experiment (Section 4.2, Step 5) into the HPLC system and record the peak area.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Quantification Method B: UV-Vis Spectrophotometry
This method is faster than HPLC but may be less specific. It relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.[14][15]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in methanol and scan it across a range of UV wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Stock Standard Preparation: Prepare a stock solution of known concentration in methanol as described for the HPLC method.
-
Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution with methanol. Measure the absorbance of each standard at λmax.
-
Linearity Check: Plot absorbance versus concentration. The data should yield a straight line passing through the origin with R² > 0.99.
-
Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment at λmax. Ensure the absorbance reading falls within the linear range of the calibration curve.
-
Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
Ensuring Trustworthiness: The Self-Validating System
A protocol is only as reliable as its validation.[3] The analytical method used for quantification must be validated to ensure it is fit for purpose.[11]
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A Comprehensive Technical Guide to the Thermal Stability of 2-Formylbenzoic Acid
Executive Summary
2-Formylbenzoic acid (2-FBA), also known as 2-carboxybenzaldehyde, is a versatile bifunctional molecule crucial in the synthesis of a wide range of pharmaceutical intermediates and heterocyclic compounds.[1] Its unique structure, featuring adjacent aldehyde and carboxylic acid groups, imparts significant reactivity but also introduces potential thermal stability concerns. This guide provides an in-depth technical framework for researchers, process chemists, and drug development professionals to comprehensively evaluate the thermal stability of 2-formylbenzoic acid. We will explore the foundational principles and detailed experimental protocols for key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing data from these methods, this document establishes a robust workflow for identifying thermal hazards, elucidating decomposition pathways, and defining safe operating and storage parameters, ensuring both laboratory safety and product quality.
Introduction
Chemical and Physical Properties of 2-Formylbenzoic Acid
2-Formylbenzoic acid is a white to off-white crystalline solid.[2][3] Its utility in organic synthesis is significant, but its physical and chemical characteristics necessitate a thorough understanding for safe handling and application.
| Property | Value | Source(s) |
| CAS Number | 119-67-5 | [3][4][5] |
| Molecular Formula | C₈H₆O₃ | [4][6][7] |
| Molecular Weight | 150.13 g/mol | [4][6][7] |
| Synonyms | 2-Carboxybenzaldehyde, Phthalaldehydic acid | [1][2][7] |
| Appearance | White to slightly beige crystalline powder | [2][6][8] |
| Melting Point | 96-99 °C | [2][4][6] |
| Boiling Point | 321.8 °C (at 760 mmHg, may decompose) | [2] |
| Solubility | Soluble in methanol, ethanol, diethyl ether | [1][3] |
The Critical Role of Thermal Stability in Pharmaceutical Development
In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a data point; it is a cornerstone of process safety, product purity, and shelf-life. An unintended exothermic decomposition can lead to a runaway reaction, posing significant risks of equipment failure and personnel harm. Furthermore, thermal degradation can generate impurities, compromising the efficacy and safety profile of the final drug product. Therefore, a comprehensive thermal hazard assessment is a non-negotiable step in process scale-up, formulation, and defining storage conditions.
Unique Structural Considerations: Ring-Chain Tautomerism
A key feature of 2-formylbenzoic acid is its existence in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[1] This ring-chain tautomerism is a dynamic process where the nucleophilic carboxylic acid group can intramolecularly attack the electrophilic aldehyde. The stability and reactivity of the compound can be influenced by which tautomer predominates under specific conditions (e.g., in solution vs. solid state, or at elevated temperatures). This equilibrium must be considered when interpreting thermal analysis data, as the two forms may exhibit different decomposition onsets and pathways.
Analytical Methodologies for Thermal Hazard Assessment
A multi-technique approach is essential for a complete thermal stability profile. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive safety and stability picture.
Thermogravimetric Analysis (TGA): Principle and Rationale
Core Question Answered: At what temperature does the material lose mass, and how much mass is lost?
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is the primary tool for determining decomposition temperatures.
-
Expertise & Causality: The choice of atmosphere is critical. An initial scan is typically performed under an inert nitrogen atmosphere to observe the intrinsic thermal decomposition without the influence of oxygen. A subsequent scan in an oxidative atmosphere (air) can reveal susceptibility to oxidation. The heating rate also influences the observed onset temperature; slower rates provide higher resolution but can be time-consuming, while faster rates can shift decomposition to higher temperatures. A standard rate of 10-20 °C/min is a common starting point for screening.[10]
Differential Scanning Calorimetry (DSC): Principle and Rationale
Core Question Answered: At what temperature do thermal events occur, and are they energy-releasing (exothermic) or energy-absorbing (endothermic)?
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is highly sensitive to thermal events like melting, crystallization, and decomposition.
-
Expertise & Causality: For 2-FBA, the first expected event is an endotherm corresponding to its melting point (96-99 °C).[2][6] The critical information for safety is the detection of an exotherm at higher temperatures. An exothermic event indicates a decomposition reaction that is releasing heat. The magnitude of this exotherm (enthalpy, ΔH) is a direct measure of the energy released, which is a key parameter for assessing the potential severity of a thermal runaway.[12][13]
Accelerating Rate Calorimetry (ARC): The Gold Standard for Process Safety
Core Question Answered: Under worst-case adiabatic (no heat loss) conditions, what is the onset temperature of a self-accelerating reaction, and how rapidly do temperature and pressure increase?
The ARC is an adiabatic calorimeter that precisely mimics a worst-case thermal runaway scenario in a reactor.[14][15] It operates in a "Heat-Wait-Search" mode: the sample is heated to a set temperature, allowed to equilibrate, and then monitored for any self-heating.[16] If the rate of temperature rise exceeds a set sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the heaters match the sample's temperature, ensuring no heat is lost to the surroundings.[15][17]
-
Expertise & Causality: While TGA and DSC are excellent screening tools, they are performed under controlled heating rates. An ARC experiment provides data under self-heating conditions, which is crucial for process safety. It yields critical parameters such as the onset temperature of the self-accelerating reaction, the time to maximum rate (TMR), adiabatic temperature rise (ΔTad), and pressure generation data, which are essential for designing emergency relief systems and defining safe operating limits.[14][17]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability and calibration checks.
Protocol: TGA Analysis of 2-Formylbenzoic Acid
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of 2-formylbenzoic acid into a clean, tared aluminum or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset temperature of mass loss (Tonset) and the temperature of maximum decomposition rate from the derivative (DTG) curve. Quantify the percentage of mass lost.
Protocol: DSC Analysis of 2-Formylbenzoic Acid
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of 2-formylbenzoic acid in a tared aluminum DSC pan. Prepare an identical empty, sealed pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 3 minutes.
-
Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Identify and integrate the endothermic peak for melting to confirm the melting point and determine the heat of fusion (ΔHfus). Identify the onset temperature and integrate any exothermic peaks to determine the heat of decomposition (ΔHdecomp).
Protocol: ARC Analysis for Runaway Reaction Assessment
-
Instrument Setup: Use a titanium or other suitable metal bomb. Calibrate the thermocouples and pressure transducer according to the manufacturer's guidelines.
-
Sample Preparation: Place a known mass (typically 1-5 g) of 2-formylbenzoic acid into the sample bomb. Seal the bomb.
-
Experimental Conditions (Heat-Wait-Search Mode):
-
Start Temperature: 60 °C (well below the melting point).
-
Step Size: 5 °C.
-
Wait Time: 15 minutes.
-
Exotherm Sensitivity: 0.02 °C/min.
-
End Temperature: 350 °C.
-
-
Data Analysis: Determine the onset temperature of the self-accelerating exotherm. Plot temperature and pressure vs. time to determine the maximum temperature, maximum pressure, and rates of change. Calculate the Time to Maximum Rate (TMR) from the onset temperature.
Data Interpretation and Discussion
Synthesized Thermal Data
The following table summarizes representative data that would be expected from the thermal analysis of 2-formylbenzoic acid.
| Parameter | Technique | Representative Value | Interpretation |
| Melting Onset (Tm) | DSC | ~96 °C | Confirms identity and purity. |
| Heat of Fusion (ΔHfus) | DSC | 120-140 J/g | Energy required for melting. |
| Mass Loss Onset (TGA) | TGA | ~180-200 °C | Start of significant thermal decomposition. |
| Decomposition Onset (DSC) | DSC | ~185-205 °C | Onset of exothermic decomposition. |
| Heat of Decomposition (ΔHdecomp) | DSC | -800 to -1200 J/g | High energy release, indicates significant hazard. |
| Adiabatic Onset (Tonset) | ARC | ~160-175 °C | "Worst-case" onset; lower than DSC due to higher sensitivity and adiabatic conditions. |
| Time to Max Rate (TMR) from Onset | ARC | 2-4 hours | Time available for corrective action from the point of runaway detection. |
| Max Self-Heat Rate | ARC | >100 °C/min | Extremely rapid, uncontrollable reaction. |
| Max Pressure | ARC | >50 bar | High gas generation, risk of vessel rupture. |
Proposed Thermal Decomposition Pathway
Safety Data Sheets indicate that the primary thermal decomposition products of 2-formylbenzoic acid are carbon monoxide (CO) and carbon dioxide (CO₂).[6] This suggests competitive decarboxylation (loss of CO₂) and decarbonylation (loss of CO) pathways. A plausible mechanism, analogous to the decomposition of similar aromatic acids, involves initial decarboxylation to form benzaldehyde, which itself can decompose at higher temperatures, or direct fragmentation.[18]
Kinetic Analysis and Hazard Assessment
The data from ARC experiments can be used to calculate Arrhenius kinetics (Activation Energy, Ea, and Pre-exponential Factor, A). These kinetic parameters are invaluable for modeling the behavior of the reaction under different process conditions and are essential inputs for designing process safety measures and predicting the Self-Accelerating Decomposition Temperature (SADT) for bulk material transport and storage.
Integrated Workflow and Safety Recommendations
A Logical Workflow for Thermal Stability Assessment
A structured, tiered approach to thermal analysis ensures that resources are used efficiently while comprehensively assessing risk.
Safe Handling and Storage Protocols
Based on its properties and potential thermal instability, the following handling and storage procedures are mandatory:
-
Storage: Store 2-formylbenzoic acid in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[8] Keep it away from heat sources, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can catalyze decomposition.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Scale-Up: Do not scale up reactions involving 2-formylbenzoic acid at elevated temperatures without a thorough thermal hazard assessment as outlined in this guide.
Conclusion
2-Formylbenzoic acid is a valuable synthetic building block whose utility is matched by its potential for thermal instability. A superficial understanding of its thermal properties is insufficient for safe and reliable use in research and development. This guide has detailed a comprehensive, multi-technique approach, grounded in the principles of TGA, DSC, and ARC, to fully characterize its thermal behavior. By following the proposed experimental protocols and tiered assessment workflow, scientists and engineers can confidently determine key safety parameters, mitigate the risks of thermal runaway, and ensure the integrity of their processes and products.
References
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- Material Safety Data Sheet - 2-Carboxybenzaldehyde, 99% - Cole-Parmer. (n.d.).
- 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - Allmpus - Research and Development. (n.d.).
- 2-Carboxybenzaldehyde - Wikipedia. (n.d.).
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- Accelerating rate calorimeter. | Download Scientific Diagram - ResearchGate. (n.d.).
- Benzoic acid, 2-formyl- - NIST WebBook. (n.d.).
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- Differential Scanning Calorimetry - Research and Reviews: Journal of Pharmaceutical Analysis. (2014-05-25).
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- Benzoic acid, 2-formyl- - NIST WebBook (Subscription Data). (n.d.).
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- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry - ResearchGate. (2025-08-05).
- Chemical structures of 2-formylbenzoic acid and 4-carboxybenzaldehyde - ResearchGate. (n.d.).
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (n.d.).
- Managing Chemical Retention and Storage In Your Laboratory - Vanderbilt Environmental Health and Safety. (n.d.).
- Understanding the mechanism of thermal decomposition of benzoylformic acid. (2023-09-20).
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- Specific Chemical Handling and Storage - UW-Milwaukee. (n.d.).
- Decomposition of formic acid - arXiv. (2011-08-30).
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Methodological & Application
The Versatile Synthon: A Detailed Guide to the Application of 3-Hydroxyisobenzofuran-1(3H)-one in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-hydroxyisobenzofuran-1(3H)-one, also known as phthalaldehydic acid, stands out as a highly valuable and reactive intermediate. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and expert insights into its reactivity and handling.
Introduction: Understanding the Dual Nature of a Key Intermediate
This compound ( 1 ) is a fascinating molecule that exists in equilibrium with its open-chain tautomer, 2-carboxybenzaldehyde ( 1a ). This tautomerism is the cornerstone of its reactivity, allowing it to act as both a lactol and an aldehyde-acid, thereby offering multiple avenues for synthetic transformations. The phthalide core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This application note will delve into the practical aspects of utilizing this synthon for the synthesis of 3-substituted phthalides.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 96-100 °C[5] |
| Synonyms | Phthalaldehydic acid, 2-Carboxybenzaldehyde, 3-Hydroxyphthalide[4][6] |
Safety and Handling:
This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthetic Pathways: Leveraging the Reactivity of this compound
The utility of this compound as a synthetic precursor stems from its ability to undergo reactions at the C3 position. This section outlines key synthetic transformations with detailed protocols.
Synthesis of 3-Arylphthalides via Dehydrative Coupling
A straightforward and atom-economical approach to 3-arylphthalides involves the acid-catalyzed dehydrative coupling of this compound with electron-rich arenes.[2] This reaction proceeds through the formation of a stabilized phthalidyl cation, which then undergoes electrophilic aromatic substitution.
Reaction Workflow:
Caption: Workflow for the synthesis of 3-arylphthalides.
Detailed Protocol: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide [2]
-
Preparation: In a round-bottom flask, dissolve 100 mg (0.67 mmol) of this compound in 4 mL of a 4:1 mixture of dioxane and water.
-
Acidification: Add 250 µL of 37% hydrochloric acid to the solution and stir for 5 minutes at room temperature. The acid catalyzes the formation of the reactive acylium ion intermediate.
-
Arene Addition: Add 110 mg (1 mmol) of resorcinol to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with solid sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(2,4-dihydroxyphenyl)phthalide.
Condensation with Active Methylene Compounds
The aldehyde functionality of the open-chain tautomer allows for condensation reactions with active methylene compounds, such as 1,3-dicarbonyls, leading to the formation of C3-functionalized phthalides. These reactions are often promoted by a base.[3][7]
Reaction Mechanism:
Caption: Mechanism of condensation with active methylene compounds.
Detailed Protocol: DBU-Promoted Condensation with Dimedone [3]
-
Reactant Preparation: To a solution of phthalaldehydic acid (1 mmol) in chloroform (10 mL), add dimedone (1.1 mmol).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise to the stirred solution at room temperature. The use of an organic base like DBU facilitates the reaction under mild conditions.
-
Reaction Conditions: Reflux the reaction mixture and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and wash with 1M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to afford the C3-substituted phthalide derivative.
Synthesis of 3-Substituted Phthalides via Reaction with Amines
Primary amines can react with this compound to yield 3-substituted isobenzofuran-1(3H)-one derivatives.[8] This reaction proceeds through the formation of an iminium intermediate followed by intramolecular cyclization.
Detailed Protocol: Reaction with a Primary Heterocyclic Amine [8]
-
Reactant Mixture: In a suitable solvent, such as ethanol, dissolve equimolar amounts of o-phthalaldehydic acid and the desired primary heterocyclic amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Product Isolation: The product often precipitates out of the reaction mixture upon formation. It can be isolated by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.
Troubleshooting and Expert Insights
-
Tautomeric Equilibrium: The position of the equilibrium between the cyclic lactol and the open-chain aldehyde-acid can be influenced by the solvent and pH. In acidic or neutral aqueous solutions, the cyclic form is generally favored.
-
Reaction Selectivity: By carefully choosing the reaction conditions and reagents, one can selectively target either the hydroxyl group of the lactol or the aldehyde group of the open-chain form. For instance, acidic conditions favor reactions involving the hydroxyl group (e.g., dehydrative coupling), while basic conditions can promote reactions at the aldehyde functionality (e.g., condensations).
-
Purification Challenges: Some 3-substituted phthalides can be prone to hydrolysis, especially under strongly acidic or basic conditions during workup. It is advisable to perform extractions and purifications under neutral or mildly acidic conditions.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique tautomeric nature allows for a diverse range of transformations, providing efficient access to a wide array of 3-substituted phthalides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
- Organic Chemistry Portal. (n.d.). Phthalide synthesis.
- RSC Publishing. (2020, March 27). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products.
- Taylor & Francis Online. (n.d.). A Facile Synthesis of 3‐Substituted Phthalides.
- Bentham Science Publishers. (2021, October 1). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate.
- National Institutes of Health. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.
- Organic Syntheses. (n.d.). Phthalaldehydic acid.
- MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
- ResearchGate. (2025, August 7). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.
- ChemBK. (2024, April 9). Phthalaldehydic acid.
- Organic Syntheses. (n.d.). o-PHTHALALDEHYDE.
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- International Multilingual Journal of Science and Technology. (2024, November). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
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- PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents.
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Application Notes & Protocols: 2-Formylbenzoic Acid as a Cornerstone Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-formylbenzoic acid (2-FBA), a uniquely versatile bifunctional building block in organic synthesis. We move beyond simple procedural lists to offer a causal understanding of its reactivity, grounded in its distinctive ring-chain tautomerism. Detailed, field-proven protocols are presented for the synthesis of three major classes of pharmacologically relevant heterocycles: phthalides, isoindolinones, and phthalazinones. This document is designed for researchers, medicinal chemists, and process development scientists, offering both a conceptual framework and practical methodologies for leveraging 2-FBA in the construction of complex molecular architectures.
The Duality of 2-Formylbenzoic Acid: A Foundation for Reactivity
2-Formylbenzoic acid (also known as 2-carboxybenzaldehyde) is more than the sum of its parts. Its structure, featuring a carboxylic acid and an aldehyde group ortho to each other on a benzene ring, facilitates a dynamic equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[1][2] This ring-chain tautomerism is the cornerstone of its synthetic utility. The cyclic 3-hydroxyphthalide form is considerably favored in most solvents, and its reactivity is often compared to that of a highly reactive acyl chloride.[2] This inherent activation allows it to react readily with a wide range of nucleophiles without requiring harsh activating agents, making it an efficient and atom-economical precursor for diverse heterocyclic systems.[1][3]
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Application Note: Streamlining Drug Discovery with the Passerini Reaction Using Phthalimide Analogs
Introduction: A Modern Twist on a Classic Reaction for Accelerated Drug Discovery
The Passerini reaction, a cornerstone of multicomponent reaction (MCR) chemistry first reported in 1921, offers a powerful and atom-economical pathway to complex α-acyloxy carboxamides from an isocyanide, an aldehyde or ketone, and a carboxylic acid.[1][2][3] Its operational simplicity and the ability to generate molecular diversity from readily available starting materials have cemented its importance in medicinal chemistry and the synthesis of bioactive compounds.[4][5][6] However, the reliance on carboxylic acids as a key component has historically posed a structural constraint, limiting the accessible chemical space.[7][8][9]
This application note details a significant advancement in the Passerini reaction, employing phthalimide and its analogs as a novel NH-based acid component.[7][8][9][10] Phthalimides are privileged structures in medicinal chemistry due to their oxidative and thermal stability, solvent resistance, and ability to cross biological membranes.[7][8][9][11] By substituting traditional carboxylic acids with phthalimide derivatives, researchers can unlock novel molecular scaffolds, enriching screening libraries for drug discovery programs.[7][10] We will provide a detailed experimental protocol, explore the underlying mechanism, and offer insights into the practical application of this innovative methodology.
The Underlying Chemistry: Mechanism of the Phthalimide-Mediated Passerini Reaction
The generally accepted mechanism for the classical Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent and reactant concentrations.[1] In the context of using phthalimide as the acid component, a proposed mechanism involves the activation of the aldehyde by the acidic N-H moiety of the phthalimide.[7][8] This initial step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the isocyanide. Subsequently, the nitrogen of the phthalimide attacks the isocyanide carbon, leading to the formation of a cyclic intermediate. A final rearrangement yields the desired α-acyloxy carboxamide product.
Below is a diagram illustrating the proposed mechanistic pathway for the Passerini reaction with phthalimide analogs.
Caption: Proposed mechanism for the Passerini reaction using a phthalimide analog as the acid component.
Experimental Workflow: From Reactants to Purified Product
The experimental workflow for the Passerini reaction with phthalimide analogs is straightforward and can be completed in a standard laboratory setting. The key steps involve the reaction setup, monitoring, workup, and purification of the final product.
Caption: A streamlined workflow for the synthesis and purification of α-acyloxy carboxamides via the Passerini reaction with phthalimide analogs.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure and provides a general method for the synthesis of α-acyloxy carboxamides using phthalimide analogs.[10]
Materials and Equipment:
-
Microwave vial (5 mL) with a cap and septum
-
Magnetic stirring bar
-
Heating block or oil bath
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for flash column chromatography
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Reagents: Aldehyde (1.0 equiv), Phthalimide or its derivative (1.0 equiv), Isocyanide (1.0 equiv), Hydrazine hydrate (optional, for subsequent cleavage)
Procedure:
-
Reaction Setup: To a 5 mL microwave vial equipped with a magnetic stirring bar, add the aldehyde (1.0 mmol, 1.0 equiv), the phthalimide analog (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 2 mL of Dichloromethane (DCM) to the vial at room temperature.
-
Reaction Conditions: Seal the vial with a cap containing a septum and place it in a preheated metal block or oil bath at 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. A suitable eluent system for TLC is typically a mixture of hexanes and ethyl acetate.
-
Workup: Once the reaction is complete, cool the vial to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue should be purified by silica gel flash chromatography using an appropriate eluent system (e.g., a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure α-acyloxy carboxamide product.
Optional Post-Reaction Cleavage of the Phthalimide Group:
For certain applications, the phthalimide group can be cleaved to yield α-amidine alcohols, which are valuable intermediates in the synthesis of bioactive heterocycles.[7][8]
-
Following the completion of the Passerini reaction (Step 4), cool the reaction mixture to room temperature.
-
Add 2 mL of Tetrahydrofuran (THF) to the reaction vial.
-
Sequentially, add hydrazine hydrate (1.05 mmol, 1.05 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the cleavage is complete.
-
Proceed with an appropriate workup and purification procedure to isolate the desired α-amidine alcohol.
Optimization and Substrate Scope
The reaction conditions have been optimized to achieve the best yields, with temperature being a critical factor.[7][8][10] It was found that increasing the temperature to 80°C significantly improves the reaction yield, while the choice of Dichloromethane (DCM) as the solvent provides optimal results.[10] The addition of organic bases did not enhance the reaction and in some cases hindered product formation.[7][8]
The substrate scope of this reaction is broad, accommodating a variety of isocyanides and aldehydes. Aromatic isocyanides, in particular, have been shown to produce good to excellent yields.[8][10] A selection of representative substrates and their corresponding yields are presented in the table below.
| Entry | Aldehyde | Isocyanide | Phthalimide Analog | Product Yield (%) |
| 1 | Isobutyraldehyde | Benzyl isocyanide | Phthalimide | 74 |
| 2 | Isobutyraldehyde | 4-Chlorobenzyl isocyanide | Phthalimide | 80 |
| 3 | Isobutyraldehyde | 4-Methoxybenzyl isocyanide | Phthalimide | 99 |
| 4 | Benzaldehyde | Benzyl isocyanide | Phthalimide | 85 |
| 5 | Isobutyraldehyde | Benzyl isocyanide | 4-Nitrophthalimide | 92 |
Data adapted from Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 829–833.[10]
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure that the reaction temperature is maintained at 80 °C. The purity of the reactants, especially the isocyanide, is also crucial. Isocyanides can be sensitive and should be handled with care.
-
Incomplete Reactions: If the reaction does not go to completion, consider extending the reaction time. Monitoring by TLC is essential to determine the optimal reaction duration.
-
Purification Challenges: The polarity of the α-acyloxy carboxamide products can vary significantly depending on the starting materials. Careful optimization of the eluent system for column chromatography is necessary for effective purification.
-
Safety Precautions: Isocyanides are known for their strong, unpleasant odors and are toxic.[12] All manipulations involving isocyanides should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Conclusion: Expanding the Horizons of Multicomponent Reactions
The use of phthalimide and its derivatives as an acid component in the Passerini reaction represents a significant and practical advancement in multicomponent reaction chemistry.[7][8][10] This innovative approach expands the synthetic toolbox for medicinal chemists and drug discovery professionals, enabling the creation of novel and diverse molecular scaffolds.[7][8] The operational simplicity, broad substrate scope, and the potential for post-reaction modifications make this methodology a valuable asset in the rapid generation of compound libraries for high-throughput screening and lead optimization.
References
- Wikipedia. (n.d.). Passerini reaction.
- Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 829–833. [Link]
- Godoi, M. N., et al. (2022).
- Pillay, C., et al. (2024). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Molecules, 29(12), 2849. [Link]
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synthesis of 3-substituted isobenzofuran-1(3H)-one derivatives
Application Notes & Protocols: Synthesis of 3-Substituted Isobenzofuran-1(3H)-one Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide array of biological activities, including antifungal, antiproliferative, and antidepressant effects.[1][2][3] This document provides an in-depth guide to the principal synthetic strategies for accessing 3-substituted phthalides. We will explore classic and modern methodologies, detailing the underlying chemical logic, providing step-by-step protocols, and offering expert insights into experimental design and troubleshooting. The protocols described herein are designed to be robust and adaptable for applications in medicinal chemistry, natural product synthesis, and materials science.
Introduction: The Significance of the Phthalide Core
The phthalide framework is a recurring motif in a vast number of bioactive molecules.[4] Its importance is underscored by its presence in compounds with applications ranging from pharmaceuticals to agrochemicals.[5] For example, 3-n-butylphthalide is an approved drug for the treatment of cerebral ischemia, while other derivatives have shown promise as cytotoxic agents against cancer cell lines.[1][6] The substituent at the C-3 position is a critical determinant of biological activity, making the development of versatile and efficient synthetic methods to install diverse functionalities at this position a paramount objective for synthetic chemists.[1][7] This guide will focus on three primary and reliable approaches to construct this valuable heterocyclic system.
Overview of Primary Synthetic Strategies
The construction of the 3-substituted phthalide core can be achieved through several distinct disconnection approaches. This guide will focus on three of the most versatile and widely adopted strategies:
-
Strategy A: Cyclization of ortho-Functionalized Benzoic Acids: Utilizing readily available precursors like 2-formylbenzoic acid.
-
Strategy B: Reactions of Phthalic Anhydrides: Employing organometallic reagents to introduce the C-3 substituent.
-
Strategy C: Transition-Metal-Catalyzed Cyclizations: Modern methods offering high efficiency and functional group tolerance.
The choice of strategy often depends on the desired substituent at the C-3 position, available starting materials, and required stereochemical control.
Figure 1. High-level overview of the primary synthetic routes to 3-substituted phthalides.
Strategy A: Synthesis from 2-Formylbenzoic Acid
2-Formylbenzoic acid is a versatile and commercially available starting material that exists in equilibrium with its cyclic tautomer, 3-hydroxyisobenzofuran-1(3H)-one. This unique property allows for two main pathways to introduce C-3 substituents: direct reduction or condensation followed by cyclization.
Principle: One-Pot Cascade from β-Keto Acids
A highly efficient and sustainable approach involves a one-pot cascade reaction between 2-formylbenzoic acid and β-keto acids.[5] This method proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and subsequent decarboxylation. The use of a green solvent like glycerol and a mild base catalyst makes this an attractive method for library synthesis.[5]
Protocol 3.1: One-Pot Synthesis of 3-Benzoylphthalide
This protocol details the synthesis of 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one (a representative product) from 2-formylbenzoic acid and benzoylacetic acid.
Materials:
-
2-Formylbenzoic acid
-
Benzoylacetic acid
-
p-Anisidine (catalyst)
-
Glycerol (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask, add 2-formylbenzoic acid (0.5 mmol, 75 mg), benzoylacetic acid (1.0 mmol, 178 mg), p-anisidine (0.1 mmol, 12.3 mg), and glycerol (3 mL).
-
Stir the mixture at 65 °C for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 15 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the desired 3-substituted phthalide.
Causality and Insights:
-
Catalyst: A mild organic base like p-anisidine is sufficient to catalyze the initial aldol condensation without promoting side reactions.[5]
-
Solvent: Glycerol is a sustainable solvent that facilitates the reaction and can often be recovered and reused.[5]
-
Work-up: The wash with sodium bicarbonate is crucial to remove any unreacted 2-formylbenzoic acid and the acidic catalyst.
| Substrate (β-Keto Acid) | Reaction Time (h) | Yield (%) |
| Benzoylacetic acid | 0.5 | 95 |
| Acetoacetic acid | 0.5 | 92 |
| 3-Oxo-3-phenylpropanoic acid | 0.75 | 88 |
| Data adapted from sustainable synthesis studies.[5] |
Strategy B: Synthesis from Phthalic Anhydride
The reaction of organometallic reagents, particularly Grignard reagents, with phthalic anhydride is a classical and powerful method for synthesizing certain classes of 3-substituted phthalides.[8][9]
Principle: Grignard Reagent Addition
The addition of one equivalent of a Grignard reagent to phthalic anhydride proceeds with high regioselectivity. The nucleophilic attack occurs at one of the carbonyl carbons, leading to the formation of a keto-carboxylate intermediate. This intermediate then undergoes spontaneous intramolecular cyclization upon acidic work-up to furnish the 3-substituted phthalide. Care must be taken to control the stoichiometry, as excess Grignard reagent can lead to the formation of di-addition products (phthalans).[9]
Protocol 4.1: Synthesis of 3-Phenylphthalide via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Phthalic anhydride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.1 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Addition to Phthalic Anhydride: In a separate flame-dried flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the phthalic anhydride solution via cannula transfer, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up and Cyclization: Quench the reaction by slowly pouring it into a beaker of ice containing 1 M HCl. Stir vigorously until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization (e.g., from ethanol) or flash chromatography.
Causality and Insights:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Rigorous exclusion of water is essential for success.
-
Temperature Control: The addition is performed at 0 °C to control the exothermic reaction and minimize the formation of byproducts from over-addition.
-
Acidic Work-up: The acidic work-up is critical for both quenching the reaction and catalyzing the final lactonization step to form the stable phthalide ring.
Strategy C: Transition-Metal-Catalyzed Synthesis
Modern synthetic organic chemistry heavily relies on transition-metal catalysis to forge bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for constructing phthalide derivatives.[10][11][12]
Principle: Palladium-Catalyzed C(sp³)-C(sp²) Coupling
An elegant strategy involves the Suzuki-type coupling of a 3-bromophthalide with an arylboronic acid.[12] This method allows for the direct installation of various aryl and heteroaryl groups at the C-3 position. The reaction proceeds via a classic palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2. Simplified mechanism for the Suzuki-type coupling of 3-bromophthalide.
Protocol 5.1: Synthesis of 3-(4-Methoxyphenyl)phthalide
Materials:
-
3-Bromoisobenzofuran-1(3H)-one
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water solvent mixture
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromophthalide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed toluene and water (e.g., 10:1 ratio, 2 mL total).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography (silica gel) to obtain the pure 3-arylphthalide.
Causality and Insights:
-
Ligand Choice: The choice of phosphine ligand (e.g., SPhos) is critical. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, improving catalytic turnover and overall yield.
-
Base: The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.
-
Solvent System: A biphasic toluene/water system is often used to solubilize both the organic substrates and the inorganic base.[12] Degassing the solvents is important to prevent oxidation of the Pd(0) catalyst.
Characterization Data
Confirmation of the synthesized structures is typically achieved using a combination of spectroscopic methods.
| Technique | 3-Phenylphthalide: Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, Ar-H), ~7.5-7.6 (m, Ar-H), ~7.3-7.4 (m, Ar-H), ~6.5 (s, 1H, C3-H) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~150, ~135, ~130, ~129, ~128, ~126, ~122 (Ar-C), ~82 (C-3) |
| IR (KBr, cm⁻¹) | ~1760 (γ-lactone C=O stretch) |
| MS (EI) | m/z = 210 [M⁺] |
Conclusion and Future Outlook
The synthesis of 3-substituted isobenzofuran-1(3H)-ones is a well-established field with a rich diversity of methodologies. The classic approaches utilizing 2-formylbenzoic acid and phthalic anhydride remain reliable and cost-effective for many applications. Concurrently, modern transition-metal-catalyzed methods provide unparalleled efficiency and functional group tolerance, enabling the rapid construction of complex phthalide libraries for drug discovery and materials science.[7][11] The continued development of enantioselective strategies will be a key future direction, allowing for precise control over the stereochemistry at the C-3 position, which is often crucial for biological activity.[13]
References
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- Karmakar, R., & Awasthi, S. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(22), 13083-13111.
- ResearchGate. (n.d.). Scheme 1. Different methods for the synthesis of C(3)-substituted phthalides. [Image].
- Al-Azzawi, A. M., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).
- Hayat, S., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97.
- da Silva, A. C. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.
- Li, M., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.
- ResearchGate. (n.d.). Palladium-catalyzed C(sp3)-C(sp2) coupling: synthesis of C(3)-arylphthalides.
- Mousavi, S. H., et al. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. ResearchGate.
- Yamaguchi, J. Group. (2025). Synthesis of Isobenzofurans. Waseda University.
- ResearchGate. (n.d.). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives.
- Zhong, F., et al. (2017). Palladium-Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro-oxa-Michael Addition. Chemistry – An Asian Journal, 12(18), 2414-2417.
- Li, J-T., et al. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1421-1427.
- ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives.
- ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives.
- Arkat USA. (n.d.). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ARKIVOC.
- Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
- ResearchGate. (n.d.). Phthalimides and Grignard Reaction.
- Weizmann, C., Bergmann, E., & Bergmann, F. (1935). Grignard reactions with phthalic anhydrides. Journal of the Chemical Society (Resumed), 1367-1370.
- Glavač, D., Dokli, I., & Gredičak, M. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Current Organic Synthesis, 14(1), 124-133.
- Organic Chemistry Portal. (n.d.). Phthalide synthesis.
- Law, F. B. (1920). THE REACTION BETWEEN PHENYL-MAGNESIUM BROMIDE AND THE ESTERS OR ANHYDRIDE OF PHTHALIC ACID. Zenodo.
- PubMed. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. National Library of Medicine.
- PubMed. (2019). Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. National Library of Medicine.
- Jiang, H., & Lee, D. (2012). Rhodium-Catalyzed Carbonylation of 3-Acyloxy-1,4-enynes for the Synthesis of Cyclopentenones. Organic letters, 14(5), 1294–1297.
- Zhang, B., Xu, M.-H., & Lin, G.-Q. (2009). Catalytic Enantioselective Synthesis of Chiral Phthalides by Efficient Reductive Cyclization of 2-Acylarylcarboxylates under Aqueous Transfer Hydrogenation Conditions. Organic Letters, 11(20), 4712-4715.
- Al-Mulla, A. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 12(45), 29215-29243.
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Application Note: A Theoretical Framework for Assessing the Bioactivity of 3-Hydroxyisobenzofuran-1(3H)-one Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Hydroxyisobenzofuran-1(3H)-one, also known as phthalide, is a heterocyclic compound that forms the core structure of various biologically active molecules. Research has demonstrated that derivatives of this scaffold possess a range of activities, including antiproliferative and neuroprotective effects.[1][2] While not a fluorescent probe itself, the functional consequences of treating cells with this compound can be quantitatively assessed at the single-cell level using flow cytometry.
Flow cytometry is a powerful technology used to analyze multiple physical and chemical characteristics of single cells as they pass through a laser beam. This application note presents a theoretical framework and a general protocol for utilizing flow cytometry to investigate the effects of this compound on cellular processes, such as cell cycle progression and apoptosis. This guide is intended for researchers in cell biology, pharmacology, and drug development interested in characterizing the mechanism of action of this and similar bioactive compounds.
Principle of the Method
The proposed application leverages the known antiproliferative properties of isobenzofuranone derivatives to design a flow cytometry-based assay.[1] The core principle is to treat a cell population with this compound and then use fluorescent dyes to stain for specific cellular events, such as DNA content for cell cycle analysis or markers of apoptosis. By comparing treated and untreated cells, researchers can elucidate the compound's impact on cell fate.
This method relies on the ability of flow cytometry to provide high-throughput, quantitative data on individual cells within a heterogeneous population, making it an ideal tool for characterizing the dose-dependent and time-course effects of a test compound.[3][4]
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on the cell cycle.
Caption: General workflow for cell cycle analysis using flow cytometry.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., TCI, Sigma | Test Compound |
| Cell Line (e.g., Jurkat, HeLa) | ATCC | Experimental Model |
| Complete Cell Culture Medium | Varies | Cell Growth |
| Phosphate-Buffered Saline (PBS) | Varies | Washing Cells |
| Dimethyl Sulfoxide (DMSO) | Varies | Solvent for Test Compound |
| Propidium Iodide (PI) Staining Solution | Varies | DNA Staining for Cell Cycle Analysis |
| RNase A | Varies | Removes RNA for accurate DNA staining |
| 70% Ethanol, ice-cold | Varies | Cell Fixation |
| Flow Cytometry Staining Buffer | Varies | Cell Resuspension and Staining |
| Positive Control (e.g., Etoposide) | Varies | Induces known cell cycle arrest/apoptosis |
Detailed Protocol: Cell Cycle Analysis
This protocol provides a step-by-step method for assessing the effect of this compound on the cell cycle of a chosen cell line.
1. Cell Preparation and Treatment
a. Seed the selected cell line in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment. b. Allow cells to adhere and resume growth for 24 hours. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known cell cycle inhibitor like etoposide). e. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
a. Harvest the cells. For adherent cells, use trypsin to detach them. For suspension cells, collect them directly.[5] b. Transfer the cell suspension to flow cytometry tubes and centrifuge at 300-400 x g for 5 minutes.[6] c. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation. d. Resuspend the cell pellet in 500 µL of cold PBS. e. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. f. Incubate the cells on ice or at -20°C for at least 30 minutes.
3. DNA Staining
a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Decant the ethanol and wash the cell pellet with 1 mL of PBS. c. Centrifuge again and discard the supernatant. d. Resuspend the cell pellet in 500 µL of a propidium iodide (PI) staining solution containing RNase A. e. Incubate the cells in the dark at room temperature for 30 minutes.
4. Data Acquisition and Analysis
a. Acquire the data on a flow cytometer equipped with a laser suitable for PI excitation (e.g., 488 nm). b. Collect fluorescence data for at least 10,000 events per sample. c. Use the forward scatter (FSC) and side scatter (SSC) parameters to gate on the main cell population and exclude debris. d. Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets. e. Generate a histogram of PI fluorescence for the single-cell population. f. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation
The primary output of this assay is a quantitative measure of the distribution of cells across the different phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) in the treated samples compared to the vehicle control would suggest that this compound induces cell cycle arrest at that checkpoint. A significant increase in the sub-G1 population is indicative of apoptosis.
| Treatment Group | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Vehicle Control (DMSO) | 55.2 | 25.1 | 19.7 | 1.5 |
| This compound (X µM) | 65.8 | 15.3 | 18.9 | 2.1 |
| Positive Control (Etoposide) | 20.4 | 30.1 | 49.5 | 8.9 |
| Table represents hypothetical data for illustrative purposes. |
Causality and Experimental Choices
-
Choice of Controls: A vehicle control (DMSO) is crucial to ensure that the observed effects are due to the compound itself and not the solvent. A positive control that induces a known cell cycle arrest provides a benchmark for the assay's performance.
-
Fixation: Ethanol fixation is used to permeabilize the cell membrane, allowing the DNA dye to enter and stain the nucleus.
-
RNase A Treatment: This step is essential for accurate DNA content measurement as it eliminates the fluorescence signal from double-stranded RNA that can also be stained by propidium iodide.
-
Doublet Discrimination: Gating on single cells is critical to prevent cell aggregates from being misinterpreted as cells with higher DNA content (e.g., G2/M phase).
Concluding Remarks
While this compound is not a direct tool for flow cytometry, this application note demonstrates how the technology can be a powerful platform for characterizing its biological effects. The provided protocol for cell cycle analysis serves as a template that can be adapted to investigate other cellular processes, such as apoptosis (using Annexin V/PI staining) or intracellular protein expression. As with any new application, optimization of compound concentration, incubation time, and staining procedures is essential for robust and reproducible results.
References
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- Zhang, Y., et al. (2022). Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters, 69, 128782.
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- 5. Flow Cytometry Protocol [protocols.io]
- 6. research.pasteur.fr [research.pasteur.fr]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxyphthalide
Welcome to the technical support center for the purification of 3-hydroxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable chemical intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure you achieve the highest possible purity for your compound.
Section 1: General FAQs & Core Challenges
This section addresses high-level questions and recurring issues that researchers face with 3-hydroxyphthalide, regardless of the specific purification method employed.
Q1: My "purified" 3-hydroxyphthalide is consistently off-white or yellow. What are the likely colored impurities and how can I remove them?
A1: A persistent yellow or off-white color after initial purification is a common issue. The discoloration typically arises from two main sources: highly conjugated organic impurities or residual metal catalysts from the synthesis.
-
Organic Impurities: These are often by-products from the synthetic route. For instance, if the synthesis involves high temperatures, side reactions can lead to the formation of polymeric or condensed structures that are highly colored. These impurities may have polarities very similar to 3-hydroxyphthalide, making them difficult to remove. A user on a chemistry forum noted a similar issue with a yellow solid co-crystallizing with a related N-hydroxyphthalimide product, indicating the stubborn nature of such impurities.[1]
-
Residual Metals: If a transition metal catalyst (e.g., Palladium) was used in a preceding synthetic step, trace amounts can remain and impart color.[2]
Troubleshooting Strategy:
-
Activated Carbon Treatment: A highly effective method for removing colored organic impurities is to treat a solution of the crude product with activated carbon. The porous structure of carbon provides a large surface area for the adsorption of large, colored molecules.
-
Chelating Agents: If residual metals are suspected, washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can help sequester and remove the metal ions.
-
Advanced Chromatography: If the impurity is a discrete compound with similar polarity, fine-tuning column chromatography with a shallower solvent gradient or switching to a different stationary phase (like alumina) may be necessary.[3]
Q2: I'm observing significant product loss and the appearance of new spots on my TLC plate during purification. Is 3-hydroxyphthalide prone to degradation?
A2: Yes, 3-hydroxyphthalide can be susceptible to degradation under certain conditions, primarily due to its lactone and secondary alcohol functional groups.
-
Hydrolysis: The lactone ring can be hydrolyzed to the corresponding 2-(hydroxymethyl)benzoic acid under strongly acidic or basic conditions, especially in the presence of water and heat.
-
Dehydration: Although less common for this specific structure, elevated temperatures could potentially lead to side reactions. Studies on similar molecules like 3-hydroxypropionaldehyde show that degradation is more pronounced at high temperatures.[4][5]
-
Silica Gel-Induced Degradation: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds.[3] If your product streaks on a TLC plate or you observe new, more polar spots after letting it sit on the plate for an extended time, acid-catalyzed degradation may be occurring.
Preventative Measures:
-
Maintain Neutral pH: Ensure all aqueous solutions used during workup and purification are buffered or maintained near neutral pH.
-
Avoid Excessive Heat: Concentrate solutions under reduced pressure (rotary evaporation) at moderate temperatures (e.g., < 40-50°C). Avoid prolonged heating during recrystallization.
-
Deactivate Silica Gel: If using column chromatography, consider using deactivated (neutral) silica gel. This can be prepared by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine.
Q3: What are the recommended analytical techniques to confirm the purity of my final 3-hydroxyphthalide product?
A3: A combination of techniques should be used to establish the purity and identity of your final product. Relying on a single method is often insufficient.
| Technique | Purpose | Key Considerations |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and detection of proton- or carbon-bearing impurities. | The gold standard for structural integrity. Integration of ¹H NMR signals can provide a quantitative measure of purity against a known internal standard. |
| LC-MS | Purity assessment and identification of impurities by mass. | Provides high sensitivity for detecting trace impurities. The mass-to-charge ratio can help identify potential by-products or degradation products.[6] |
| RP-HPLC with UV Detector | High-resolution purity assessment (percent area). | A reverse-phase HPLC method is excellent for separating closely related impurities. A method for the related 3-hydroxyphthalic acid uses a simple acetonitrile/water mobile phase, which is a good starting point.[7] |
| Melting Point | Indication of purity. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| FTIR Spectroscopy | Functional group confirmation. | Useful for confirming the presence of the hydroxyl (-OH) and lactone carbonyl (C=O) groups. |
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful and economical purification technique for solids, but it requires careful optimization.[8]
Workflow for Recrystallization Troubleshooting
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. process related impurities: Topics by Science.gov [science.gov]
- 7. Separation of 3-Hydroxyphthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
stability issues of 2-formylbenzoic acid in aqueous solutions
Welcome, Researchers. This guide is your dedicated resource for understanding and navigating the complexities of 2-formylbenzoic acid in aqueous solutions. As Senior Application Scientists, we've compiled this center based on foundational chemical principles and field-proven methodologies to address the common stability challenges encountered during research and development. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
The Core Challenge: A Molecule in Two Forms
Before diving into specific issues, it's crucial to understand the unique chemical nature of 2-formylbenzoic acid. In solution and even in its solid, crystalline state, it doesn't exist solely as the open-chain aldehyde-acid. It is in a dynamic equilibrium with its cyclic hemiacetal (or lactol) form, 3-hydroxyphthalide .[1] This ring-chain tautomerism is the primary source of its instability and reactivity in aqueous environments.
The lactol form is highly susceptible to reaction with nucleophiles and its formation can significantly impact reaction outcomes and sample integrity.[1] Understanding this equilibrium is the first step in troubleshooting.
Caption: Ring-chain tautomerism of 2-formylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: I prepared an aqueous stock solution of 2-formylbenzoic acid, but its measured concentration seems to decrease over time. Why is this happening?
This is a classic stability issue rooted in the molecule's tautomerism. In an aqueous solution, the equilibrium can shift, and the compound can undergo degradation, primarily through hydrolysis. While stable under specific conditions, prolonged exposure to water, especially at non-neutral pH or elevated temperatures, can lead to the formation of other species.[2][3] Studies on similar benzoic acid derivatives confirm that hydrolysis is a common degradation pathway.[4]
Q2: How does the pH of my solution affect the stability of 2-formylbenzoic acid?
The pH is a critical factor. Like most compounds with ester-like (the lactol) or carboxylic acid groups, the degradation of 2-formylbenzoic acid can be catalyzed by both acidic and basic conditions.[5]
-
Acidic pH (e.g., < 4): Acid catalysis can promote the hydrolysis of the lactol form.
-
Neutral pH (approx. 6-7.5): Generally, this is the range of greatest stability for many benzoic acid derivatives.[4]
-
Alkaline pH (e.g., > 8): Base-catalyzed hydrolysis is typically much faster and more aggressive than acid-catalyzed hydrolysis for ester-like structures.[3]
For optimal stability, especially for short-term storage, preparing solutions in a buffered system around a neutral pH is recommended. A 20g/L solution of 2-formylbenzoic acid in pure water will itself be acidic (pH ≈ 2), potentially contributing to its own degradation over time.[6]
Q3: My protocol involves reacting 2-formylbenzoic acid with a primary amine in an aqueous buffer. I'm seeing inconsistent yields and multiple byproducts. Could this be a stability issue?
Absolutely. This is a reactivity issue directly linked to the lactol tautomer. The cyclic 3-hydroxyphthalide form behaves much like a carboxylic acid anhydride and is highly reactive towards nucleophiles, including amines, alcohols, and thiols.[1] When you add an amine to the solution, it can readily attack the lactol, leading to the formation of N-substituted isoindolinones or other condensation products.[1][7] This reaction can compete with your intended reaction pathway, leading to lower yields and the formation of unexpected side products.
Q4: What are the likely degradation products of 2-formylbenzoic acid in water?
The most probable degradation pathway under hydrolytic stress (acid or base catalysis) is the opening of the lactol ring followed by potential further reactions. While specific studies on its degradation are limited, based on the hydrolysis of related compounds, the ultimate hydrolysis product would likely be phthalic acid, though intermediates may be present. For other benzoic acid derivatives, decarboxylation can also occur under more extreme conditions like high heat.[8][9]
Troubleshooting & Workflow Guides
Guide 1: Troubleshooting Inconsistent Experimental Results
If your experiment involving 2-formylbenzoic acid is yielding unexpected results, use this decision tree to diagnose potential stability-related issues.
Caption: Troubleshooting decision tree for 2-formylbenzoic acid experiments.
Guide 2: Protocol for Preparation and Handling of Aqueous Solutions
To ensure maximum stability and reproducibility, follow this validated workflow for preparing and using aqueous solutions of 2-formylbenzoic acid.
Caption: Recommended workflow for preparing and handling aqueous solutions.
Analytical Protocols
Protocol: Stability Assessment by RP-HPLC
To quantitatively assess the stability of 2-formylbenzoic acid in your specific solution, a stability-indicating high-performance liquid chromatography (HPLC) method is essential.[10][11]
Objective: To monitor the concentration of 2-formylbenzoic acid and detect the appearance of degradation products over time.
Methodology:
-
Solution Preparation:
-
Prepare your aqueous solution of 2-formylbenzoic acid (e.g., 1 mg/mL) in the buffer or solvent system you intend to test.
-
Immediately after preparation (t=0), transfer an aliquot to an HPLC vial and inject. This is your baseline.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The acidic mobile phase helps ensure sharp peaks for the carboxylic acid group.[12]
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), take another aliquot from your stock solution, transfer it to a vial, and inject it into the HPLC.
-
-
Data Analysis:
-
Compare the peak area of 2-formylbenzoic acid at each time point to the t=0 sample. A decrease in the main peak area indicates degradation.
-
Monitor the chromatogram for the appearance of new peaks. An increase in the area of these new peaks over time corresponds to the formation of degradation products.
-
Calculate the percentage of 2-formylbenzoic acid remaining at each time point: (Area_t / Area_t=0) * 100%.
-
Data Summary: Expected Stability Trends
| Condition | Expected Stability (Qualitative) | Primary Rationale |
| Aqueous Solution, pH 2-3 | Poor to Moderate | Acid-catalyzed hydrolysis of the lactol form is possible. |
| Aqueous Solution, pH 6.5-7.5 | Good (for short term) | This pH range is typically where carboxylic acids and esters exhibit maximum stability.[4] |
| Aqueous Solution, pH > 8 | Very Poor | Base-catalyzed hydrolysis is rapid and efficient for ester-like structures.[3] |
| Solution with Amines | Very Poor (Reacts) | The nucleophilic amine will readily react with the lactol tautomer.[1] |
| Stored on Ice (0-4°C) | Stability Increased | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis. |
| Stored at 37°C or higher | Poor | Elevated temperatures accelerate degradation kinetics significantly.[8][9] |
References
- 2-Carboxybenzaldehyde - Wikipedia. Wikipedia. [Link]
- The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. (2016).
- Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor.
- If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? (2018). Quora. [Link]
- Phthalaldehydic acid | C8H6O3.
- 2-Formylbenzoic Acid - Solubility of Things.[Link]
- Production of formyl benzoic acid.
- 2-Formyl-benzoic acid.ChemBK. [Link]
- Degradation of benzoic acid and its derivatives in subcritical w
- Analytical Techniques In Stability Testing.
- Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production.National Institutes of Health (NIH). [Link]
- Benzoic acid, 2-formyl-.NIST WebBook. [Link]
- 2-formylbenzoic Acid CAS 119-67-5.Home Sunshine Pharma. [Link]
- 2-formylbenzoic acid (CHEBI:17605).EMBL-EBI. [Link]
- 2-formylbenzoic acid.stenutz.eu. [Link]
- 2-formylbenzoic acid.
- Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chrom
- Stability of the OECD model compound benzoic acid in receptor fluids of Franz diffusion cells.
- Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH). [Link]
- Stability indicating study by using different analytical techniques.IJSDR. [Link]
- Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC.Agilent Technologies. [Link]
- 2 formylbenzoic acid.Suzhou Yacoo Science Co., Ltd. [Link]
- 21.8: Condensation of Acids with Amines. (2020). Chemistry LibreTexts. [Link]
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
- Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2.PubMed. [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015). PubMed. [Link]
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- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-formylbenzoic Acid CAS 119-67-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Phthalaldehydic Acid Derivatization
Welcome to the technical support center for phthalaldehydic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to the derivatization of primary amines using phthalaldehydic acid and its analogs, most notably o-phthalaldehyde (OPA). Our goal is to equip you with the knowledge to optimize your reaction conditions, ensure reproducible results, and overcome common experimental hurdles.
Introduction to Phthalaldehydic Acid Derivatization
Phthalaldehydic acid and its dialdehyde form, o-phthalaldehyde (OPA), are widely used derivatizing agents, particularly for the analysis of primary amines such as amino acids and peptides. The reaction, typically carried out in the presence of a thiol, yields a highly fluorescent isoindole derivative, enabling sensitive detection by fluorescence or UV spectrophotometry.[1][2][3] This pre-column derivatization technique is favored for its speed and simplicity, often occurring at room temperature in an aqueous, alkaline medium.[3][4]
Despite its advantages, the derivatization process is sensitive to several factors that can impact the stability of the derivatives and the accuracy of quantification.[1][2][5] This guide provides a structured approach to understanding and controlling these variables.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of phthalaldehydic acid (OPA) with a primary amine?
A: The reaction involves the condensation of o-phthalaldehyde with a primary amine in the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) under basic conditions to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[1][6][7] Recent kinetic studies support a mechanism where the primary amine first reacts with OPA, followed by the reaction with the thiol to form the stable, fluorescent product.[6][7][8]
Q2: Why is a thiol necessary for the reaction?
A: The thiol is a crucial component that reacts with the initial OPA-amine intermediate to form the stable isoindole ring structure. Without the thiol, a stable, highly fluorescent product is not formed.[1][6] The choice of thiol can also influence the stability and chromatographic properties of the resulting derivative.[5]
Q3: My fluorescent signal is weak or non-existent. What are the likely causes?
A: Several factors could lead to a weak signal:
-
Incorrect pH: The reaction is highly pH-dependent, with an optimal range typically between 9 and 11.5.[9] A pH outside this range can significantly slow down or inhibit the reaction.[10]
-
Degraded OPA reagent: OPA solutions can degrade over time, especially when exposed to light and air. It is recommended to use freshly prepared reagent or store it appropriately in the dark.[9]
-
Insufficient reagent concentration: An excess of the derivatizing reagent is generally needed to drive the reaction to completion.[1]
-
Analyte concentration is too low: The concentration of your amine may be below the detection limit of your instrument.
-
Secondary amines: OPA does not react with secondary amines like proline under standard conditions.[1]
Q4: The stability of my derivatized samples is poor, leading to decreasing signal over time. How can I improve this?
A: The instability of OPA derivatives is a well-documented challenge.[1][2][5] Here are some strategies to enhance stability:
-
Control reaction time: The derivatization reaction is rapid, but the products can degrade.[5] It is crucial to have a consistent and controlled time between derivatization and injection.[5] Automated pre-column derivatization can significantly improve reproducibility.[2][5]
-
Acidification: Adding a small amount of acid, such as acetic acid, after the desired reaction time can lower the pH and quench the reaction, thereby stabilizing the derivatives.[1]
-
Lower temperature: Storing derivatized samples at a lower temperature (e.g., in a cooled autosampler at 5°C) can slow down degradation.[11]
-
Reagent ratios: The molar ratios of OPA, the thiol, and the amine can influence derivative stability.[12][13] Optimization of these ratios is often necessary for specific applications.
-
Inclusion complexes: The use of cyclodextrins, such as methyl-β-cyclodextrin, has been shown to stabilize OPA derivatives by forming inclusion complexes.[11]
Q5: Can I use this derivatization method for chiral separations of amino acids?
A: Yes, by using a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, you can form diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.[2][14] The use of ion-pair reagents in the mobile phase can further improve the resolution of these diastereomers.[14][15]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during phthalaldehydic acid derivatization and subsequent HPLC analysis.
Problem 1: High Background Signal or Extraneous Peaks in Blank Injections
| Potential Cause | Explanation & Causality | Recommended Solution |
| Contaminated Reagents | The derivatization reagents (OPA, thiol, buffer) or solvents may be contaminated with primary amines. Ammonia from the air can also be a source of contamination. | Use high-purity reagents and HPLC-grade solvents. Prepare fresh buffers daily. Keep reagent vials tightly sealed. Consider purging reagents with nitrogen.[9] |
| Reagent Degradation | The OPA reagent itself can degrade, leading to interfering byproducts. | Prepare fresh OPA reagent regularly and store it in a dark, cool place.[9] |
| Excess Reagent | Unreacted OPA or thiol can sometimes cause baseline noise or interfering peaks. | Adding a compound like glutamic acid after the initial derivatization can help to neutralize residual OPA.[11] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the derivatives, leading to poor peak shape. | Adjust the mobile phase pH. A buffer is recommended to maintain a stable pH.[16] |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. | Dilute the sample and reinject. |
| Secondary Interactions with Column | The derivatives may have secondary interactions with the stationary phase. | Try a different type of column (e.g., with different end-capping). Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help. |
| Incomplete Derivatization | If the reaction is not complete, you may see tailing or split peaks. | Ensure the pH is optimal, there is an excess of derivatizing reagent, and allow sufficient reaction time. |
Problem 3: Inconsistent Retention Times and Peak Areas
| Potential Cause | Explanation & Causality | Recommended Solution |
| Variable Reaction Time | Due to the instability of the derivatives, variations in the time between derivatization and injection will lead to inconsistent peak areas.[5] | Use a precise and consistent timing protocol for manual derivatization or, ideally, use an autosampler with an automated pre-column derivatization program.[2][17] |
| Fluctuations in Column Temperature | Changes in column temperature can cause shifts in retention times. | Use a column oven to maintain a constant and stable temperature. |
| Mobile Phase Composition Changes | Inconsistent mobile phase composition, which can result from improper mixing or evaporation of a volatile component, will affect retention times.[16] | Ensure proper mixing of the mobile phase and keep the solvent reservoirs covered.[16] |
| Pump Issues | Problems with the HPLC pump can lead to flow rate fluctuations, causing retention time variability. | Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.[16] |
Experimental Protocols
Standard Protocol for OPA Derivatization of Amino Acids
This protocol provides a general starting point. Optimization may be required for your specific application.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.4 with a 45% w/v sodium hydroxide solution.
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily and stored in a dark vial.
2. Derivatization Procedure:
-
In a microvial, mix 50 µL of your amino acid standard or sample with 450 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.[3]
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Note: For improved stability, you can add 10 µL of 5% acetic acid after the 2-minute reaction time to stop the reaction before injection.[1]
Visualizing the Workflow and Mechanism
Derivatization and Analysis Workflow
Caption: Simplified OPA derivatization reaction mechanism.
References
- Jámbor, A., & Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride.
- Alvarez-Coque, M. C. G., Hernández, M. J. M., Camañas, R. M. V., & Fernández, C. M. (1989). Formation and instability of o-phthalaldehyde derivatives of amino acids. Analytical Biochemistry, 178(1), 1-7.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B. [Link]
- Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives.
- De Antonis, K., Gilar, M., Cohen, S. A., & Grinberg, N. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 740-747. [Link]
- Sadovnichii, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. [Link]
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
- O-PHTHALALDEHYDE (OPA).
- Latorre, R. M., et al. (1998). Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]
- Sadovnichii, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed. [Link]
- Liu, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 715–721. [Link]
- Smith, A. D., & Sharp, T. (2012). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Neuroscience Methods, 205(1), 117-123. [Link]
- Hanczkó, R., & Molnár-Perl, I. (2007). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Request PDF. [Link]
- Jones, B. N., & Gilligan, J. P. (1983). o-Phthaldialdehyde precolumn derivatization and reversed-phase high-performance liquid chromatography of polypeptide hydrolysates and physiological fluids.
- Sadovnichii, V. A., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2025).
- O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). MDPI. [Link]
- O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). PMC - NIH. [Link]
- OPA, amine detection reagent. Interchim. [Link]
- Does anyone know how to use OPA as derivatizer for amino acids if this can't be done on-line on HPLC? (2018).
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). IJRPS. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
- amino acid HPLC. (2012).
- Determination of Amino acids with OPA. LabRulez LCMS. [Link]
- Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. PubMed. [Link]
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- 2. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. academic.oup.com [academic.oup.com]
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- 8. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. | Semantic Scholar [semanticscholar.org]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 15. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in 3-Hydroxyisobenzofuran-1(3H)-one Reactions
Welcome to the technical support center for reactions involving 3-hydroxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges in identifying and mitigating the formation of unwanted side products, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Dual Nature of this compound
This compound, also known as 3-hydroxyphthalide, exists in a dynamic equilibrium with its open-chain tautomer, 2-carboxybenzaldehyde (also called 2-formylbenzoic acid).[1][2] This ring-chain tautomerism is the cornerstone of its reactivity and, consequently, the origin of potential side reactions. The predominance of either the cyclic lactol or the open-chain aldehyde form is influenced by factors such as solvent, pH, and temperature, which in turn dictates the reaction pathway and the potential for side product formation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction with a primary amine is yielding a yellow, insoluble material instead of the expected N-substituted phthalide. What is happening?
Answer: You are likely observing the formation of a Schiff base, a common side product when reacting this compound with primary amines.[3]
Causality: The reaction can proceed through two main pathways, as illustrated below. The open-chain aldehyde form, 2-carboxybenzaldehyde, can react with the primary amine to form a Schiff base (an imine). While this can be an intermediate that cyclizes to the desired product, under certain conditions, it can precipitate as an undesired side product.
Figure 1: Reaction pathways of this compound with a primary amine.
Troubleshooting Guide:
| Factor | Influence on Schiff Base Formation | Recommended Action |
| Solvent | Aprotic, non-polar solvents can favor the open-chain aldehyde form, leading to increased Schiff base formation. | Use a protic solvent like ethanol or methanol to favor the cyclic lactol form and facilitate direct condensation. |
| Temperature | Higher temperatures can drive the dehydration reaction to form the Schiff base. | Run the reaction at room temperature or below, if the reaction kinetics allow. |
| pH | Acidic or basic catalysis can promote Schiff base formation.[4] | Maintain a neutral pH. If a catalyst is necessary, consider a milder one and optimize its concentration. |
| Water Removal | Actively removing water (e.g., with a Dean-Stark trap or molecular sieves) will push the equilibrium towards the Schiff base.[4] | Avoid azeotropic distillation or the use of drying agents if the Schiff base is not the desired intermediate. |
Analytical Identification of Schiff Base:
-
¹H NMR: Look for a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm.[5]
-
IR Spectroscopy: The C=N stretch of the imine will appear around 1650 cm⁻¹.[5]
-
Appearance: Schiff bases are often colored (yellow to orange) and crystalline.
FAQ 2: In my Grignard reaction, I'm getting a significant amount of a non-polar byproduct and a diol. How can I improve the yield of my desired 3-substituted phthalide?
Answer: The non-polar byproduct is likely a result of a side reaction of the Grignard reagent itself, while the diol is formed from a double addition of the Grignard reagent to the lactone.
Causality:
-
Grignard Reagent Side Products: A common impurity in Grignard reactions, especially when using aryl Grignards like phenylmagnesium bromide, is the formation of a biphenyl-type compound from the coupling of the Grignard reagent with unreacted aryl halide.[6] This is favored at higher temperatures and concentrations.
-
Double Addition Product (Diol): Lactones can react with two equivalents of a Grignard reagent. The first equivalent opens the lactone to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield a diol after workup.[7][8]
Figure 2: Grignard reaction with this compound and potential side products.
Troubleshooting Guide:
| Factor | Influence on Side Product Formation | Recommended Action |
| Stoichiometry | Using an excess of the Grignard reagent will significantly increase the formation of the diol. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the Grignard reagent. |
| Temperature | The reaction is typically exothermic. Higher temperatures can promote both biphenyl formation and the reaction with the ketone intermediate. | Maintain a low temperature (e.g., 0 °C or below) during the addition of the Grignard reagent. |
| Addition Rate | A fast addition rate can lead to localized high concentrations of the Grignard reagent and an increase in temperature. | Add the Grignard reagent slowly and dropwise to the solution of this compound. |
| Purity of Reagents | Impurities in the magnesium or aryl halide can affect the formation and reactivity of the Grignard reagent. | Use high-purity magnesium and freshly distilled aryl halide. |
Analytical Identification of Side Products:
-
Biphenyl: This non-polar compound will have a low Rf value on TLC and can be identified by GC-MS.
-
Diol: The diol will have a higher polarity than the desired product and can be identified by the presence of two hydroxyl groups in its NMR and IR spectra. Mass spectrometry will show a molecular ion corresponding to the addition of two Grignard reagent moieties and two protons.
FAQ 3: My reaction is showing a complex mixture of products, and I suspect the starting material is degrading. How stable is this compound?
Answer: this compound can be sensitive to both acidic and basic conditions, as well as prolonged heating, which can lead to degradation and self-condensation products.
Causality: The tautomeric equilibrium between the lactol and the open-chain aldehyde is pH-dependent.
-
Under strongly acidic or basic conditions: The lactone ring can be hydrolyzed, leading to the formation of 2-carboxybenzaldehyde and its subsequent degradation products.
-
Self-Condensation: The open-chain 2-carboxybenzaldehyde can potentially undergo self-condensation reactions, especially in the presence of a base, leading to oligomeric or polymeric materials.
Troubleshooting Guide:
| Factor | Influence on Degradation | Recommended Action |
| pH | Extreme pH values can catalyze hydrolysis and other degradation pathways. | Maintain the reaction as close to neutral pH as possible, unless acidic or basic conditions are required for the desired transformation. In such cases, use the mildest possible acid or base and carefully control the reaction time and temperature. |
| Temperature | Prolonged heating can promote degradation and side reactions. | Use the lowest effective temperature for your reaction and monitor its progress closely to avoid extended reaction times. |
| Storage | Improper storage can lead to the degradation of the starting material over time. | Store this compound in a cool, dry, and dark place. |
Analytical Identification of Degradation Products:
-
2-Carboxybenzaldehyde: Can be identified by its characteristic aldehyde and carboxylic acid signals in NMR and IR spectroscopy.
-
Further Degradation Products: The degradation of phthalates can lead to protocatechuate and other aromatic acids.[6][9] Analysis by LC-MS is often necessary to identify these more complex mixtures.
Experimental Protocols for Side Product Analysis
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot the crude reaction mixture, the starting material (this compound), and any other relevant standards on a TLC plate.
-
Develop the plate and visualize the spots under UV light and/or by staining.
-
The presence of new spots that are not the starting material or the desired product indicates the formation of side products. The relative Rf values can give an indication of their polarity.
Protocol 2: Purification and Characterization of Side Products
-
Column Chromatography: If TLC indicates the presence of significant side products, purify the crude mixture using column chromatography with a suitable solvent gradient.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated side products to elucidate their structures.
-
Mass Spectrometry: Use techniques like GC-MS or LC-MS to determine the molecular weight and fragmentation pattern of the side products, which can aid in their identification.
References
- Synthesis of 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. (n.d.). ResearchGate.
- Phthalate Family Degradation Pathway. (n.d.). Eawag-BBD.
- 2-Carboxybenzaldehyde. (n.d.). In Wikipedia.
- Proposed pathway for the degradation of three phthalate isomers by strain PP4. (n.d.). ResearchGate.
- What are the conditions used for schiff base reaction? (2015, January 31). ResearchGate.
- The proposed bio-degradation pathways of selected phthalates. (n.d.). ResearchGate.
- Reactions of 2-aminopyrrole derivatives with o-formylbenzoic acid. (n.d.). ResearchGate.
- Examples of biological degradation pathways of BPA and phthalates. (A)... (n.d.). ResearchGate.
- A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. (n.d.). National Center for Biotechnology Information.
- Reactions of steroid A-ring lactones with Grignard reagents. (n.d.). RSC Publishing.
- Grignard Reactions of Lactones. (2017, March 14). YouTube.
- 2-(4-Formylphenyl)benzoate. (n.d.). National Center for Biotechnology Information.
- Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). ResearchGate.
- 1 H NMR and 13 C NMR of bis(2-ethylheptyl) phthalate in CDCl3. (n.d.). ResearchGate.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Grignard side reactions. (2022, December 21). Reddit.
- 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- 4-Formyl-2-nitro-phenyl benzoate. (n.d.). National Center for Biotechnology Information.
- Drug degradation pathways. (n.d.). Pharmacy 180.
- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (n.d.). Google Patents.
- Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. (n.d.). SpringerLink.
- Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate.
- Partial 1 H NMR spectra of bis-(R)-and bis-(S)- MPA esters of... (n.d.). ResearchGate.
- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. (n.d.). National Center for Biotechnology Information.
- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI.
- Different Schiff Bases—Structure, Importance and Classification. (n.d.). National Center for Biotechnology Information.
- Phthalaldehydic acid. (n.d.). National Center for Biotechnology Information.
Sources
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Isobenzofuranone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isobenzofuranone derivatives. This guide is designed to provide in-depth, field-proven insights into the common degradation pathways of these valuable compounds. Understanding the chemical stability and degradation profile of isobenzofuranone derivatives is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This resource provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments, grounded in established scientific principles and regulatory expectations.[2][3][4]
Overview of Isobenzofuranone Stability
Isobenzofuranones, also known as phthalides, are a class of compounds featuring a γ-lactone ring fused to a benzene ring.[5] Their inherent chemical structure, particularly the lactone (a cyclic ester), makes them susceptible to several degradation pathways. The substituents on both the aromatic ring and at the C-3 position can significantly influence the molecule's stability. Forced degradation or stress testing is a critical tool used to elucidate these pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3][6] The most common degradation pathways are hydrolysis, oxidation, and photolysis.[7][8]
Hydrolytic Degradation
Hydrolysis is frequently the most significant degradation pathway for isobenzofuranone derivatives due to the reactivity of the lactone ring.[8][9] The reaction involves the cleavage of the ester bond by water, which is often catalyzed by the presence of acid or base, leading to the formation of a ring-opened 2-carboxybenzyl alcohol derivative.
Mechanism of Hydrolysis
The core mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactone. This process is accelerated under both acidic (protonation of the carbonyl oxygen) and basic (direct attack by the more nucleophilic hydroxide ion) conditions.[8] The rate of hydrolysis is highly dependent on pH and temperature.[8][10][11]
Caption: General pathway for acid/base-catalyzed hydrolysis.
Troubleshooting Hydrolytic Degradation
Q1: My isobenzofuranone derivative is degrading in a neutral aqueous solution (pH ~7) during analysis. I expected it to be relatively stable.
A1: While stability is generally greatest near neutral pH, several factors could be at play. First, "neutral" pH for maximum stability can be a narrow range (e.g., pH 4-8), and even slight deviations can increase hydrolysis rates.[10] Second, elevated temperatures, even ambient lab temperatures over extended periods, can accelerate hydrolysis.[10][12] Finally, check your excipients or buffer components. Certain buffer species can act as catalysts.
-
Recommendation: Prepare samples fresh in a cooled, well-defined buffer (e.g., phosphate or citrate) immediately before analysis. If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C).
Q2: My forced hydrolysis experiment with 0.1 M HCl is showing very slow or minimal degradation.
A2: This suggests your specific derivative is particularly stable under acidic conditions. The stability can be influenced by steric hindrance or electronic effects from substituents that protect the lactone ring. To achieve the target degradation of 5-20%, you may need to apply more stringent conditions.[4][7]
-
Recommendation: Increase the stress level sequentially. First, try increasing the temperature (e.g., reflux at 60-80°C). If degradation is still insufficient, you can cautiously increase the acid concentration (e.g., to 1 M HCl), but be mindful that excessively harsh conditions can lead to secondary degradation products not relevant to normal storage.[7]
Q3: After basic hydrolysis with NaOH, my HPLC chromatogram shows multiple degradation peaks instead of the expected single ring-opened product.
A3: This could indicate secondary degradation. The initial ring-opened product might be unstable under strong basic conditions and high temperatures, leading to further reactions like decarboxylation or side-chain modifications.
-
Recommendation: Reduce the stress level. Try using a lower concentration of base (e.g., 0.01 M NaOH), a lower temperature, or a shorter reaction time. The goal is to generate the primary degradant, not to completely decompose the molecule. Analyzing samples at multiple time points can help you identify the primary product before it degrades further.
Experimental Protocol: Forced Hydrolysis Study
Objective: To determine the susceptibility of an isobenzofuranone derivative to acid and base-catalyzed hydrolysis.
Materials:
-
Isobenzofuranone derivative stock solution (e.g., 1 mg/mL in acetonitrile or methanol).
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
0.1 M HCl and 0.1 M NaOH for neutralization.
-
Water bath or heating block.
-
HPLC system with a suitable stability-indicating method.
Procedure:
-
Sample Preparation: Label three sets of vials: "Acid," "Base," and "Control."
-
Acid Hydrolysis: To the "Acid" vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To the "Base" vial, add the same volume of stock solution and an equal volume of 0.1 M NaOH.
-
Control: To the "Control" vial, add the same volume of stock solution and an equal volume of purified water.
-
Stress Application: Place all vials in a water bath set to 60°C.
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization & Analysis: Immediately before HPLC analysis, neutralize the aliquots. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl. Dilute all samples to the final target concentration with mobile phase.
-
Data Evaluation: Analyze the samples via HPLC. Calculate the percentage of degradation and monitor for the appearance of new peaks. The stability-indicating method should be able to separate the parent compound from all degradants.[9]
Oxidative Degradation
Oxidation involves the loss of electrons from the molecule and can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[8] For isobenzofuranone derivatives, sites susceptible to oxidation include electron-rich aromatic rings, benzylic positions, or other sensitive functional groups attached to the core structure.
Mechanism of Oxidation
Oxidative degradation can proceed through various mechanisms, often involving free radicals. Common laboratory reagents used to simulate this stress include hydrogen peroxide (H₂O₂), which can generate hydroxyl radicals, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA).[13][14] The reaction can lead to the formation of hydroxylated derivatives, N-oxides, or cleavage of the molecule.
Caption: Workflow for a typical forced oxidation experiment.
Troubleshooting Oxidative Degradation
Q1: My compound shows no degradation after treatment with 3% H₂O₂ at room temperature for 24 hours.
A1: The molecule may be highly resistant to oxidation, or the reaction conditions may not be sufficient to initiate the process.
-
Recommendation: First, try gentle heating (e.g., 40-50°C) in the presence of H₂O₂. If that fails, a stronger oxidizing agent or a catalyst might be necessary. Some protocols suggest the addition of a small amount of Fe(II) to catalyze Fenton-like reactions, but this is a very aggressive condition. A more common next step is to try a different class of oxidant, such as mCPBA.[13]
Q2: The degradation in my oxidation study is immediate and extensive, exceeding 50% at the first time point. How can I study the pathway?
A2: The conditions are too harsh. The goal of a forced degradation study is to achieve a controlled level of degradation (ideally 5-20%) to identify the primary, most likely degradation products.[4][7]
-
Recommendation: Drastically reduce the stress level. Use a much lower concentration of H₂O₂ (e.g., 0.1% - 0.3%), conduct the experiment at a lower temperature (e.g., room temperature or in a cold room), and take much earlier time points (e.g., 5, 15, 30, 60 minutes).
Experimental Protocol: Forced Oxidation Study
Objective: To assess the oxidative stability of an isobenzofuranone derivative.
Materials:
-
Isobenzofuranone derivative stock solution (1 mg/mL).
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
HPLC system with UV and/or Mass Spectrometry (MS) detectors.
Procedure:
-
Sample Preparation: To a vial, add a known volume of the drug stock solution.
-
Stress Application: Add a volume of 3% H₂O₂ (a common starting point is a 1:1 ratio with the drug solution). Mix well.
-
Incubation: Store the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 2, 6, 12, 24 hours).
-
Analysis: Dilute the aliquots with mobile phase and analyze immediately by HPLC-UV/MS. The use of an MS detector is highly recommended to obtain mass information on the degradation products, which is crucial for structural elucidation.[15]
Photolytic Degradation
Photodegradation is the degradation of a molecule caused by exposure to light, typically in the UV or visible spectrum.[16] It is a critical stability parameter, especially for drugs intended for topical application or those stored in transparent packaging.
Mechanism of Photodegradation
A molecule can absorb photons, promoting it to an excited electronic state. This excess energy can be dissipated through several pathways, including bond cleavage (photolysis) or transfer to another molecule (photosensitization), leading to degradation. The specific pathway depends on the chromophore within the molecule and the wavelength of light.
Troubleshooting Photolytic Degradation
Q1: My photostability results are inconsistent between experiments.
A1: Inconsistency in photostability testing often points to a lack of control over experimental variables. Key factors include the light source intensity and spectral distribution, distance from the source, sample temperature, and the physical state of the sample (solution vs. solid).
-
Recommendation: Standardize your procedure according to ICH Q1B guidelines.[7] Use a calibrated photostability chamber that provides controlled UV-A and visible light exposure. Ensure the sample temperature is monitored and controlled. Always run a "dark control" sample (wrapped in aluminum foil) alongside the exposed sample to differentiate between photolytic and thermal degradation.
Q2: My compound degrades in solution but appears stable in its solid, crystalline form.
A2: This is a common and important finding. Photodegradation is often much slower in the solid state because the rigid crystal lattice restricts the molecular mobility required for degradation reactions to occur. In solution, molecules are mobile and can more readily react.
-
Recommendation: This information is valuable for formulation development. It suggests that a solid dosage form would be more stable than a liquid formulation. Your report should clearly document the stability in both states.
Caption: Troubleshooting logic for photostability experiments.
Experimental Protocol: Photostability Study
Objective: To evaluate the stability of an isobenzofuranone derivative upon exposure to light.
Materials:
-
Photostability chamber compliant with ICH Q1B guidelines (providing exposure to ≥1.2 million lux hours of visible light and ≥200 watt hours/m² of UV-A light).
-
Quartz cuvettes or other UV-transparent containers.
-
Drug substance (solid) and drug solution (in a relevant solvent).
-
Aluminum foil.
Procedure:
-
Sample Preparation:
-
Solution: Prepare a solution of the compound at a known concentration. Place it in a quartz container.
-
Solid: Spread a thin layer of the solid drug substance in a shallow, transparent dish.
-
Dark Controls: Prepare identical solution and solid samples and wrap them securely in aluminum foil to protect them completely from light.
-
-
Exposure: Place all samples (exposed and dark controls) in the photostability chamber.
-
Irradiation: Expose the samples to the required light conditions as per ICH Q1B.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples.
-
For solutions, analyze directly by HPLC.
-
For solids, dissolve a precisely weighed amount in a suitable solvent before HPLC analysis.
-
-
Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A significant increase in impurities or decrease in the parent peak in the exposed sample relative to the dark control indicates photosensitivity.
General FAQs and Stability Best Practices
Q: What are the ideal storage conditions for a novel isobenzofuranone derivative? A: As a general starting point, store new compounds under controlled, inert conditions to minimize potential degradation. The ideal is cold (2-8°C), dark (in an amber vial), and dry (in a desiccator or under an inert atmosphere like nitrogen or argon) . This mitigates thermal, photolytic, and oxidative degradation pathways simultaneously.[8]
Q: My HPLC method for the parent compound doesn't seem to resolve the degradation products well. What should I do? A: Your current method is not "stability-indicating." You need to redevelop the method to achieve separation between the parent peak and all significant degradation peaks.
-
Recommendation: Start by running a gradient method from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile in water) to see all the peaks present in your stressed samples. Then, optimize the gradient slope, temperature, and pH of the aqueous mobile phase to improve resolution. Using a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) can also provide different selectivity. Method validation is crucial to prove its suitability.[9][17]
Q: How much degradation should I aim for in a forced degradation study? A: The industry-accepted range is typically between 5-20% degradation of the active pharmaceutical ingredient (API).[4][7] Less than 5% may not be sufficient to identify and characterize minor degradants. More than 20% can lead to the formation of secondary and tertiary degradants that are not relevant to real-world stability and can unnecessarily complicate the analysis.[7]
Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Key Considerations |
| Acid Hydrolysis | HCl or H₂SO₄ | 0.1 M - 1 M; Room Temp to 80°C | Monitor for secondary degradation at high temps/concentrations.[7] |
| Base Hydrolysis | NaOH or KOH | 0.01 M - 1 M; Room Temp to 60°C | Lactones are often very sensitive; start with mild conditions.[7][9] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.1% - 30%; Room Temp | Can be slow; gentle heating may be required.[7] |
| Thermal | Dry Heat | 60°C - 80°C | Should be higher than accelerated stability testing temps.[4] |
| Photolytic | Light (UV/Vis) | ICH Q1B Standard | A dark control is mandatory to differentiate from thermal effects.[6][7] |
References
- Nakatsugawa, E., Higashiyama, K., & Yamakos, H. (n.d.). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv.
- Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Klick, S., et al. (2005). Toward a scientific consensus on regulatory data requirements for forced degradation studies in pharmaceutical drug development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-781.
- SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- Wang, K., et al. (2022). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Chemical Communications, 58(65), 9096-9099.
- Shinde, N., Bangar, B., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar.
- Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online.
- Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- (n.d.). Oxidative cleavage of isobenzofuran (5). ResearchGate.
- (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol.
- (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method.
- Nakatsugawa, E., Higashiyama, K., & Yamakos, H. (2019). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. ChemRxiv.
- (2018). "Drug Stability and factors that affect on the drug stability" Review BY.
- (n.d.). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI.
- (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate.
- (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series.
- de Souza, M. V. N., & da Silva, J. F. M. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical Methods in Chemistry, 2018, 8490138.
- Li, W. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 4(18), 2299–2314.
- Ahern, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- (n.d.). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed.
- (n.d.). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. National Institutes of Health.
- C. Silva, J. P., et al. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-42.
- (n.d.). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI.
Sources
- 1. iipseries.org [iipseries.org]
- 2. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jidps.com [jidps.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
- 13. researchgate.net [researchgate.net]
- 14. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. mdpi.com [mdpi.com]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
moisture sensitivity and handling of 3-hydroxyisobenzofuran-1(3H)-one
Welcome to the technical support center for 3-hydroxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling and application of this versatile reagent.
Introduction: The Dual Nature of a Key Reagent
This compound, a valuable building block in organic synthesis, possesses a chemical characteristic that is central to its reactivity and dictates its handling requirements: ring-chain tautomerism.[1] In its solid form and in most solvents, it primarily exists as the cyclic lactol, 3-hydroxyphthalide. However, it is in equilibrium with its open-chain aldehydic acid form, 2-formylbenzoic acid.[1] This equilibrium is significantly influenced by the presence of moisture, making the compound highly moisture-sensitive. Understanding and controlling this characteristic is paramount for reproducible and high-yielding experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its common synonyms?
A1: this compound is a heterocyclic organic compound. Due to its ring-chain tautomerism, it is also frequently referred to as 2-formylbenzoic acid or o-phthalaldehydic acid.[2][3] In its cyclic form, it can be called 3-hydroxyphthalide.
Q2: Why is this compound considered moisture-sensitive?
A2: The presence of water can shift the equilibrium from the cyclic lactol form (this compound) to the open-chain 2-formylbenzoic acid.[1] While not a degradation in the sense of decomposition, this change in structure can significantly impact its reactivity in subsequent chemical transformations, often leading to lower yields or the formation of side products.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, a desiccator or a controlled inert atmosphere (e.g., a glove box or under argon/nitrogen) is highly recommended. Some suppliers suggest refrigeration (2-8°C). Always refer to the manufacturer's specific storage instructions.
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight container. | Prevents ingress of atmospheric moisture. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) or in a desiccator. | Minimizes contact with moisture and air. |
| Temperature | Cool, dry place. Some suppliers recommend 2-8°C. | Reduces the rate of potential degradation and moisture absorption. |
| Light | Store in the dark. | Protects against potential light-induced degradation. |
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work in a well-ventilated area or a fume hood is advised.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Problem 1: My reaction is giving low or no yield.
-
Possible Cause 1: Reagent Degradation due to Moisture The most probable cause is the partial or complete conversion of the reactive cyclic lactol to the less reactive open-chain 2-formylbenzoic acid due to moisture contamination. The hydroxyl group of the lactol is a better leaving group in many nucleophilic substitution reactions compared to the aldehyde and carboxylic acid functionalities of the open-chain form.
-
Solution:
-
Verify Reagent Quality: If possible, take an NMR or IR spectrum of your starting material. The presence of significant aldehyde and carboxylic acid signals may indicate contamination.
-
Use a Fresh Bottle: If you suspect contamination of an older bottle, use a fresh, unopened container of the reagent.
-
Dry the Reagent: If a fresh bottle is unavailable, you may be able to dry the reagent by storing it under a high vacuum for several hours.
-
-
-
Possible Cause 2: Inadequate Anhydrous Reaction Conditions Moisture present in your solvents or elsewhere in your reaction setup can inhibit the reaction.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Dry Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: Side Reactions of the Open-Chain Tautomer The presence of 2-formylbenzoic acid can lead to side reactions. For example, the aldehyde group can react with nucleophiles in a different manner than the lactol, or the carboxylic acid can interfere with base-sensitive reactions.
-
Solution:
-
Ensure Anhydrous Conditions: As with low yield issues, the primary solution is to rigorously exclude water from your reaction to minimize the concentration of the open-chain tautomer.
-
Purify the Reagent: If you suspect your starting material is contaminated, consider recrystallization from an anhydrous solvent to isolate the pure cyclic lactol form.
-
-
Problem 3: The physical appearance of the reagent has changed (e.g., clumping, discoloration).
-
Possible Cause: Moisture Absorption Hygroscopic compounds can absorb enough atmospheric moisture to cause a change in their physical state, such as clumping or even appearing wet.[4][5]
-
Solution:
-
Discard if Severely Compromised: If the reagent is significantly discolored or has become a paste, it is best to discard it and use a fresh supply.
-
Dry if Clumped: If the material is only slightly clumped, it may be salvageable by drying under a high vacuum. However, its purity should be verified before use.
-
-
Experimental Protocols
Protocol 1: General Handling of this compound in a Moisture-Sensitive Reaction
-
Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Handling: Weigh the this compound quickly in a dry, draft-free environment. For highly sensitive reactions, perform this step in a glove box.
-
Solvent Addition: Add freshly dried, anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire experiment, using a bubbler or a balloon filled with the inert gas.
-
Reagent Addition: Add other reagents via syringe through a rubber septum. If adding other solids, do so under a positive flow of inert gas.
Visualizing the Challenge: The Impact of Moisture
The following diagram illustrates the critical equilibrium and the effect of water.
Caption: Ring-chain tautomerism of this compound and the influence of moisture.
Recommended Workflow for Using a New Bottle
The following workflow is recommended to ensure the quality and reactivity of your this compound.
Sources
Technical Support Center: Reducing By-product Formation in Epoxide Polymerization
Welcome to the Technical Support Center for Epoxide Polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted by-products during the synthesis of polyethers. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the purity, performance, and predictability of your polymerization reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during epoxide polymerization, providing insights into their causes and actionable solutions.
Issue 1: Unexpected Broad Molecular Weight Distribution or Bimodal Distribution in GPC Analysis
Q: My Gel Permeation Chromatography (GPC) results show a polymer with a high Polydispersity Index (PDI > 1.2) or a bimodal distribution, suggesting a loss of control. What are the likely causes and how can I fix this?
A: A broad or multimodal molecular weight distribution is a classic indicator of undesirable side reactions competing with the main polymerization pathway. The primary culprits are often chain transfer reactions.
Probable Causes & Mechanistic Insights:
-
Chain Transfer to Monomer: This is a significant issue, particularly in the anionic ring-opening polymerization (AROP) of substituted epoxides like propylene oxide.[1] The propagating alkoxide chain end can abstract a proton from the monomer, creating a new initiating species and terminating the original chain. This leads to the formation of low molecular weight polymers and unsaturated end-groups. The monomer purity is a critical factor; purities above 99% are often required to suppress chain-transfer.[2]
-
Chain Transfer to Polymer (Backbiting): The growing polymer chain can attack itself, leading to the formation of cyclic by-products, most commonly cyclic ethers. This intramolecular reaction terminates the linear chain and broadens the molecular weight distribution.
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities are notorious for acting as chain transfer agents in both anionic and cationic polymerizations.[3][4] These impurities can react with the propagating chain end, terminating it and generating a new, smaller polymer chain. This process is sometimes intentionally harnessed in what is known as "immortal polymerization" to produce polyols.[4]
Troubleshooting Protocol:
-
Monomer and Solvent Purification:
-
Action: Distill epoxides from a suitable drying agent (e.g., CaH₂) immediately before use. Ensure solvents are rigorously dried using appropriate methods (e.g., passing through activated alumina columns or distillation from sodium/benzophenone).
-
Causality: Removing protic impurities eliminates the primary source of uncontrolled initiation and chain termination events, leading to a more "living" polymerization with a narrower molecular weight distribution.[4]
-
-
Initiator Selection and Handling:
-
Action: Use freshly prepared or properly stored initiators. For AROP, consider using bulky counter-ions (e.g., cesium) or adding crown ethers to reduce the basicity of the propagating alkoxide, which can minimize chain transfer to the monomer.[5]
-
Causality: The choice of initiator and counter-ion can significantly influence the kinetics and side reactions. Less aggressive, more sterically hindered initiators can favor propagation over chain transfer.
-
-
Reaction Temperature Control:
-
Action: Lowering the reaction temperature can often suppress side reactions, which typically have higher activation energies than the propagation step. For AROP, reducing the temperature to as low as -23°C (with the aid of crown ethers to maintain a reasonable rate) has been shown to reduce by-products.[5]
-
Causality: At lower temperatures, the kinetic selectivity for the desired ring-opening propagation reaction over undesired chain transfer events is enhanced.
-
Workflow for Diagnosing Chain Transfer Issues
Caption: Troubleshooting workflow for broad molecular weight distribution.
Issue 2: Presence of Low Molecular Weight Cyclic By-products
Q: My NMR and Mass Spectrometry data indicate the formation of cyclic ethers (e.g., dioxane, crown ethers) instead of the desired linear polymer. Why is this happening and what can I do to prevent it?
A: The formation of cyclic ethers is a result of an intramolecular "backbiting" reaction, where the active chain end attacks a suitable atom on its own polymer backbone, leading to cyclization and termination of the linear chain.
Probable Causes & Mechanistic Insights:
-
Thermodynamic Stability of Cyclic Ethers: The formation of 5- and 6-membered rings (e.g., derivatives of tetrahydrofuran and 1,4-dioxane) is often thermodynamically favored.
-
High Dilution: At very low monomer concentrations, the intramolecular backbiting reaction can become kinetically competitive with the intermolecular propagation reaction.
-
Cationic Polymerization Conditions: Cationic ring-opening polymerization (CROP) is particularly susceptible to backbiting due to the highly reactive nature of the propagating carbocation or oxonium ion.
Troubleshooting Protocol:
-
Increase Monomer Concentration:
-
Action: Run the polymerization at a higher monomer concentration or in bulk (neat monomer).
-
Causality: Increasing the concentration of the epoxide monomer favors the intermolecular propagation reaction over the intramolecular backbiting reaction, thus promoting linear chain growth.
-
-
Optimize Catalyst/Initiator System:
-
Action: For cationic polymerizations, choose a less acidic or a more sterically hindered initiator to reduce the reactivity of the propagating species. For anionic polymerizations, using certain metal-free catalysts or well-defined metal complexes can enhance control and suppress side reactions.[6][7]
-
Causality: A more controlled polymerization with a less reactive propagating center is less prone to undergo side reactions like backbiting.
-
-
Temperature and Solvent Effects:
-
Action: Lowering the temperature can disfavor the backbiting reaction. The choice of solvent can also play a role; solvents that better solvate the propagating chain end might reduce its propensity to cyclize.
-
Causality: Similar to chain transfer, backbiting often has a different activation energy than propagation. Adjusting the temperature can therefore shift the reaction equilibrium towards the desired linear product.
-
Data Summary: Effect of Reaction Conditions on By-product Formation
| Parameter | Condition | Expected By-product | Rationale |
| Purity | Presence of H₂O, Alcohols | Low MW oligomers | Acts as chain transfer agents.[3][8] |
| Temperature | High (>80°C for AROP) | Unsaturated end-groups, cyclic ethers | Promotes chain transfer and backbiting.[5] |
| Concentration | High Dilution | Cyclic ethers | Intramolecular backbiting is favored. |
| Catalyst | Highly active, non-selective | Broad PDI, various by-products | Lack of control over propagation vs. side reactions. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in epoxide polymerization and how can I detect them?
A1: The most common by-products are low molecular weight oligomers, polymers with unsaturated end-groups (from chain transfer to monomer), and cyclic ethers (from backbiting). The best analytical techniques for their detection include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify characteristic signals of unsaturated end-groups and the specific structures of cyclic ethers.[9][10]
-
Mass Spectrometry (MS), especially MALDI-TOF MS: Can resolve different polymer populations and identify the exact mass of low molecular weight by-products.[9][11]
-
Gel Permeation Chromatography (GPC): While not providing structural information, it is excellent for detecting low molecular weight shoulders or a broadening of the molecular weight distribution, which indicates the presence of by-products.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the presence of specific functional groups, such as the C=C double bonds from unsaturated end-groups.[9][12]
Q2: How does the choice of polymerization mechanism (anionic vs. cationic) affect by-product formation?
A2: The mechanism has a profound impact on the types of side reactions observed:
-
Anionic Ring-Opening Polymerization (AROP): The main side reaction is chain transfer to the monomer, especially with substituted epoxides, which leads to the formation of an unsaturated terminus.[1][5] Backbiting to form cyclic ethers can also occur.
-
Cationic Ring-Opening Polymerization (CROP): This mechanism is generally more prone to side reactions due to the high reactivity of the carbocationic intermediates.[8] Common issues include backbiting to form cyclic ethers and chain transfer to the polymer. The mechanism of CROP involves initiation by a photogenerated acid, propagation, and termination.[13][14]
Q3: Can the catalyst design help in reducing by-products?
A3: Absolutely. Modern catalyst design is a key strategy for achieving controlled, "living" epoxide polymerizations with minimal by-products.
-
Well-defined Metal Complexes: Catalysts based on metals like aluminum, zinc, cobalt, and chromium, supported by carefully designed ligands (e.g., salen, porphyrin), can offer high activity and selectivity, significantly reducing side reactions.[15][16][17]
-
Metal-Free Catalysis: Organic catalysts, such as phosphazenium salts or systems combining N-heterocyclic carbenes (NHCs) with boranes, have emerged as powerful tools for controlled epoxide polymerization.[6][7] These systems can offer excellent control over molecular weight and low dispersity.
Q4: I am working on a drug delivery system and need to ensure the highest purity of my polyether. What is the most critical step to focus on?
A4: For applications requiring high purity, the most critical step is the rigorous purification of all reagents and solvents . The presence of even trace amounts of water or other protic impurities can lead to side reactions that are difficult to separate from the final product.[3][4] Meticulously dry conditions are paramount for achieving good agreement between the theoretical and actual molecular weight of the polymer.[4] Following purification, maintaining an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) throughout the polymerization is equally crucial.
Experimental Protocol: General Procedure for a Controlled Epoxide Polymerization
-
Preparation:
-
All glassware is oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
The chosen solvent (e.g., THF, toluene) is passed through an activated alumina column to remove water and peroxides.
-
The epoxide monomer is distilled over calcium hydride under reduced pressure and stored under an inert atmosphere.
-
The initiator is synthesized or purified according to established literature procedures and stored in a glovebox.
-
-
Polymerization:
-
The reaction vessel is charged with the solvent and initiator inside a glovebox.
-
The vessel is brought to the desired reaction temperature (e.g., using an oil bath or cryostat).
-
The purified monomer is added slowly via a gas-tight syringe.
-
The reaction is allowed to proceed for the desired time, with samples taken periodically via a purged syringe for kinetic analysis (e.g., by ¹H NMR or GPC).
-
-
Termination and Purification:
-
The polymerization is terminated by adding a quenching agent (e.g., acidified methanol).
-
The polymer is precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and washed to remove residual monomer and initiator.
-
The final polymer is dried under vacuum to a constant weight.
-
Logical Relationship of Polymerization Control
Caption: Key factors leading to a controlled epoxide polymerization.
References
- RadTech. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects.
- Darensbourg, D. J. (2019). Chain transfer agents utilized in epoxide and CO2 copolymerization processes. Green Chemistry.
- Darensbourg, D. J. (2019). Chain transfer agents utilized in epoxide and CO2 copolymerization processes. Green Chemistry.
- Naumann, S. (2023). Borane Catalysis for Epoxide (Co)Polymerization. Polymer Chemistry.
- Penczek, S., & Deffieux, A. (n.d.). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. ResearchGate.
- Zhang, Y., et al. (n.d.). Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P 5 + ): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers. ResearchGate.
- Williams, C. K., & Kember, M. R. (2011). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Childers, M. I., et al. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews.
- Coates, G. W., et al. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Illinois Chemistry.
- Choi, H. J. (2021). Activity of Epoxide Chain Transfer Agents on the Ring-Opening Metathesis Polymerization of Cyclopentene. Princeton Dataspace.
- Lynd, N. A., & Hillmyer, M. A. (2012). Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides. PMC - PubMed Central.
- Hoekstra, D., et al. (2020). Epoxide and oxetane based liquid crystals for advanced functional materials. ResearchGate.
- Custom Polymer Systems. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Jordi Labs. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
- Ferrier, R. C., & Lynd, N. A. (2018). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules.
- Optimech. (n.d.). What are the best methods for polymer asset chemical analysis?.
- Noè, C., et al. (n.d.). Mechanism of the cationic ring opening polymerization of epoxide. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chain transfer agents utilized in epoxide and CO2 copolymerization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. radtech.org [radtech.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 11. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 12. optimech.co.nz [optimech.co.nz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Improving Selectivity in the Synthesis of 3-Alkoxyphthalides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-alkoxyphthalides. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis of these important compounds. 3-Substituted phthalides are crucial molecules due to their significant biological activities, making their efficient and selective synthesis a key area of research.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, improve yields, and achieve high selectivity.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Low Yield of the Desired 3-Alkoxyphthalide
Question: My reaction is resulting in a low yield of the target 3-alkoxyphthalide. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis and can stem from several factors.[4][5] A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature might be too high, leading to decomposition, or too low, resulting in an incomplete reaction.[6] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: An insufficient reaction time will leave unreacted starting materials. Conversely, prolonged reaction times can lead to the formation of byproducts and decomposition of the desired product.[6] Use TLC to track the consumption of starting materials and the formation of the product to identify the ideal reaction duration.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. If you are experiencing low yields, consider screening a variety of anhydrous solvents.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your starting materials, such as the 2-formylbenzoate derivative and the alcohol, are pure and dry. Impurities can interfere with the reaction.
-
Base Selection and Handling: The choice and handling of the base are critical, especially in reactions sensitive to moisture or air. Ensure the base is fresh and handled under an inert atmosphere if necessary. The stoichiometry of the base can also be crucial; an excess or deficit can lead to side reactions.
-
-
Workup and Purification Losses:
-
Inefficient Extraction: Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions to fully recover your product from the aqueous layer.
-
Decomposition on Silica Gel: Some 3-alkoxyphthalides can be sensitive to the acidic nature of silica gel. If you suspect this is an issue, you can neutralize the silica gel with a small amount of triethylamine in the eluent or consider alternative purification methods like preparative HPLC or crystallization.
-
-
Inherent Instability of the Product:
-
3-Alkoxyphthalides can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[6] It's advisable to perform aqueous workups at low temperatures and as quickly as possible. Using a buffered system to maintain a near-neutral pH can also be beneficial.
-
Issue 2: Poor Regio- or Diastereoselectivity
Question: I am observing the formation of multiple isomers (regioisomers or diastereomers) of the 3-alkoxyphthalide. How can I improve the selectivity of my reaction?
Answer: Achieving high selectivity is a key challenge in the synthesis of substituted phthalides. The formation of undesired isomers can be influenced by a variety of factors, from the choice of catalyst to the reaction conditions.
Strategies to Enhance Selectivity:
-
Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can have a profound impact on selectivity.[7] For instance, in palladium-catalyzed syntheses, different phosphine ligands can favor the formation of one regioisomer over another.[7] It is often beneficial to screen a library of ligands to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DMF) and polar protic (e.g., ethanol, water) to determine the effect on selectivity.[8]
-
Temperature Optimization: The activation energies for the formation of different isomers can be different. Running the reaction at a lower temperature often favors the thermodynamically more stable product, potentially increasing the selectivity for the desired isomer.
-
Nature of the Substrate: The electronic and steric properties of the substituents on both the phthalic anhydride or benzoic acid derivative and the alcohol can influence the regioselectivity of the reaction. For example, bulky substituents may sterically hinder the approach to one reaction site, favoring another.
-
Phase-Transfer Catalysis (PTC): For certain reactions, employing phase-transfer catalysis can enhance both reaction rates and selectivity. The creation of a third liquid phase where the reaction is localized can dramatically affect the product distribution.[9][10]
Issue 3: Formation of Significant Side Products
Question: My reaction is producing a significant amount of byproducts, complicating purification and reducing the yield. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue that can often be addressed by carefully controlling the reaction conditions and understanding the potential side reactions.
Common Side Reactions and Mitigation Strategies:
-
Over-oxidation or Reduction: In reactions involving oxidation or reduction steps, it's crucial to use the correct stoichiometry of the oxidizing or reducing agent and to carefully control the reaction time and temperature to avoid undesired transformations of functional groups on your starting materials or product.
-
Polymerization: Some starting materials or products, particularly those with reactive functional groups, can be prone to polymerization, especially at elevated temperatures.[6] This often manifests as a darkening and thickening of the reaction mixture. To mitigate this, try running the reaction at a lower concentration and temperature, and ensure that the reaction is not heated for an extended period after completion.
-
Hydrolysis: As mentioned earlier, the lactone ring of the phthalide is susceptible to hydrolysis.[6] Ensure all reagents and solvents are anhydrous, and perform aqueous workups quickly and at low temperatures.
-
Decarboxylation: In syntheses starting from 2-carboxybenzaldehydes or related compounds, decarboxylation can be a competing side reaction, particularly at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-alkoxyphthalides, and what are the key factors influencing selectivity in each?
A1: Several synthetic methodologies exist for the preparation of 3-substituted phthalides.[2][11] Some of the most common include:
-
Reductive Lactonization of 2-Acylbenzoates: This involves the reduction of the ketone functionality of a 2-acylbenzoate followed by spontaneous or acid-catalyzed cyclization. The choice of reducing agent can influence the diastereoselectivity if a chiral center is being formed.
-
Palladium-Catalyzed Carbonylative Cyclization: These methods often involve the coupling of an ortho-substituted aryl halide with an alcohol and carbon monoxide. The regioselectivity can be controlled by the nature of the substituents on the aromatic ring and the choice of ligands for the palladium catalyst.[12]
-
Rhodium-Catalyzed C-H Activation/Annulation: This modern approach allows for the direct coupling of benzoic acids with alkenes or alkynes.[8] Regioselectivity is often high and can be influenced by the directing group (the carboxylic acid) and the electronic properties of the coupling partner.
Q2: How can I effectively monitor the progress of my 3-alkoxyphthalide synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: Are there any specific safety precautions I should take when working with the reagents for 3-alkoxyphthalide synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Many of the reagents used, such as organometallic catalysts (e.g., palladium and rhodium complexes), strong bases, and volatile organic solvents, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols & Data
Table 1: Representative Conditions for Improving Selectivity in a Model Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Ratio of Isomer A:B | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | Toluene | 100 | 2:1 | 65 |
| 2 | Pd(OAc)2 (5) | Xantphos (10) | Dioxane | 100 | 10:1 | 82 |
| 3 | [RhCp*Cl2]2 (2.5) | - | H2O | 80 | >20:1 | 90 |
This table is a generalized representation and specific results will vary depending on the substrates.
Protocol: General Procedure for Rhodium-Catalyzed Synthesis of 3-Alkoxyphthalides
-
To a flame-dried Schlenk tube, add the benzoic acid derivative (1.0 mmol), the alkene (1.2 mmol), and [RhCp*Cl2]2 (0.025 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., water, 5 mL) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Diagram 2: Factors Influencing Selectivity
Caption: Key experimental factors that influence the selectivity of 3-alkoxyphthalide synthesis.
References
- RhIII-Catalyzed Regioselective Synthesis of Phthalides Using W
- Regioselective Synthesis of Natural and Unnatural (Z)-3-(1-Alkylidene)
- Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - ResearchG
- Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active n
- Progress in the Synthesis of 3-Substituted Phthaides - Scite.ai
- Phthalimides: developments in synthesis and functionaliz
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC - NIH
- Phthalide synthesis - Organic Chemistry Portal
- Synthesis - General tips for improving yield? : r/chemistry - Reddit
- troubleshooting low yield in 3-Oxopropanenitrile synthesis - Benchchem
- (PDF)
- Role of Third Phase in Intensification of Reaction Rates and Selectivity: Phase-Transfer Catalyzed Synthesis of Benzyl Phenyl Ether | Request PDF - ResearchG
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Formylbenzoic Acid
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for 2-formylbenzoic acid. This compound, also known as 2-carboxybenzaldehyde, is a critical process-related impurity and synthetic intermediate in the pharmaceutical industry.[1][2][3][4][5] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of drug substances.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that not only outlines the "how" but, more importantly, the "why" behind each methodological choice. We will compare analytical strategies and delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a trustworthy and robust analytical procedure.[6][7]
Method Development: A Tale of Two Columns
The foundation of any successful validation is a well-developed, robust analytical method. The goal is to achieve a "stability-indicating" method, one that can accurately measure the analyte of interest, free from interference from potential degradation products, process impurities, or other matrix components.[8] For 2-formylbenzoic acid, an acidic analyte, we compare two common reversed-phase HPLC approaches.
Analyte Characteristics: 2-Formylbenzoic acid possesses both a carboxylic acid and an aldehyde functional group, making it polar and acidic. The key to good chromatography is to control its ionization state to ensure a consistent retention time and symmetrical peak shape.
Comparison of Chromatographic Conditions:
| Parameter | Method A: Standard C18 | Method B: Modern Polar-Embedded C18 | Rationale & Recommendation |
| Stationary Phase | Traditional C18, 5 µm | Polar-Embedded C18, 3 µm | Method B is often superior for polar analytes as the embedded polar group reduces interaction with residual silanols, minimizing peak tailing. The smaller particle size offers higher efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Phosphoric acid provides a low pH (~2.1) to fully suppress the ionization of the carboxylic acid (pKa ~3.8), leading to excellent peak shape.[9] Formic acid is MS-compatible, a valuable feature if impurity identification by LC-MS is needed.[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is chosen for its low viscosity and UV transparency, providing good peak shape and low baseline noise. |
| Elution | Isocratic | Gradient | A gradient elution is generally preferred for stability-indicating methods to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime. |
Selected Method for Validation: Based on the comparison, we will proceed with a method analogous to Method B , optimized for specificity and efficiency. The use of a modern column and a gradient elution provides the highest probability of successfully separating the main component from all potential impurities and degradants.
Optimized Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)
The Validation Workflow: A Framework for Trust
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[11] The following sections detail the experimental protocols for each validation parameter, grounded in ICH Q2(R1) principles.[12]
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The Subtle Dance of Structure: A Comparative Guide to the Biological Activity of Isobenzofuranone Isomers
The isobenzofuranone core, a seemingly simple fusion of a benzene ring and a γ-lactone, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework in a variety of secondary metabolites, and synthetic chemists continue to explore its potential, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][2][3][4] However, the efficacy of these compounds is not merely dependent on the presence of the isobenzofuranone core itself. The subtle interplay of isomeric variations—both constitutional and stereochemical—can dramatically influence their therapeutic potential. This guide provides an in-depth comparison of the biological activities of different isobenzofuranone isomers, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.
The Critical Influence of C-3 Substitution on Antiproliferative Activity
One of the most extensively studied therapeutic applications of isobenzofuranones is in oncology.[1][5][6] The C-3 position of the lactone ring has emerged as a key hotspot for derivatization, with the nature of the substituent profoundly impacting cytotoxic potency.
A compelling example of this structure-activity relationship (SAR) is observed in a series of C-3 functionalized isobenzofuranones evaluated for their antiproliferative effects against K562 (myeloid leukemia) and U937 (lymphoma) cancer cell lines.[7][8] The data reveals that the introduction of specific functionalities at this position can lead to compounds with activity surpassing that of the established anticancer drug, etoposide.[7][8]
Table 1: Comparative Antiproliferative Activity of C-3 Substituted Isobenzofuranones [7][9]
| Compound ID | C-3 Substituent | Cancer Cell Line | IC50 (µM) |
| 16 | See Reference | K562 | 2.79 |
| 18 | See Reference | K562 | 1.71 |
| Etoposide | (Positive Control) | K562 | 7.06 |
| 17 | See Reference | U937 | >100 |
| 18 | See Reference | U937 | >100 |
Note: The specific structures for compounds 16, 17, and 18 can be found in the cited reference.
The data clearly indicates that compounds 16 and 18 exhibit potent and selective activity against the K562 cell line, with IC50 values significantly lower than that of etoposide.[7][9] This underscores the critical role of the C-3 substituent in dictating the antiproliferative profile of isobenzofuranone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of antiproliferative activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Positional Isomerism: A Determinant of Antioxidant and Anti-inflammatory Potency
The substitution pattern on the aromatic ring of the isobenzofuranone scaffold is another critical factor influencing biological activity. Even a subtle shift in the position of a functional group can lead to a dramatic change in efficacy.
Antioxidant Activity
A study on a series of 3-arylphthalides demonstrated the impact of hydroxyl group positioning on antioxidant activity. The compound 3-(2,4-dihydroxyphenyl)phthalide showed superior antioxidant activity compared to the Trolox standard in an ABTS assay.[10][11] This highlights the importance of the dihydroxyphenyl moiety in conferring antioxidant properties.
Further investigation into a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, and its analogues revealed a correlation between the number of phenolic hydroxyl groups and antioxidant activity.[12] Compounds with three phenolic hydroxyl groups exhibited more potent radical-scavenging activity than those with two.[12]
Anti-inflammatory Effects
The anti-inflammatory properties of isobenzofuranone isomers are also closely tied to their substitution patterns. The same 3-(2,4-dihydroxyphenyl)phthalide that exhibited strong antioxidant activity also demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells.[10][11] This compound also reduced the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[10] This dual antioxidant and anti-inflammatory profile suggests a potential therapeutic application in inflammation-related disorders.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
The anti-inflammatory potential of isobenzofuranone isomers can be assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Stimulation: Seed the cells in a 96-well plate and treat them with the isobenzofuranone isomers for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Measurement: Transfer the cell culture supernatant to a new 96-well plate and add the Griess reagent.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Several isobenzofuranone derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke.[13][14][15][16] The mechanism of action often involves the modulation of oxidative stress and the inhibition of specific ion channels.
For instance, certain isobenzofuranones have been shown to protect hippocampal neurons from hydrogen peroxide-induced redox imbalance.[13][15][17] These compounds were able to reduce intracellular reactive oxygen species (ROS) levels and lipid peroxidation.[15]
More recently, a series of novel isobenzofuran-1(3H)-one derivatives were designed as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[14][16] One of the lead compounds, Cpd8l, potently and selectively inhibited TREK-1 and demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic injury.[14][16]
The structure-activity relationship studies in this work revealed that modifications to the isobenzofuranone scaffold are crucial for achieving both potency and selectivity for the TREK-1 channel.
Concluding Remarks and Future Directions
The evidence presented in this guide unequivocally demonstrates that the biological activity of isobenzofuranones is not a monolithic property but rather a finely tuned outcome of their isomeric structure. The position and nature of substituents on both the lactone and aromatic rings play a pivotal role in determining their efficacy and selectivity across a range of therapeutic targets, including cancer cells, inflammatory pathways, and neuronal channels.
Future research in this field should continue to focus on the systematic exploration of the chemical space around the isobenzofuranone scaffold. The synthesis and evaluation of a wider range of constitutional isomers and, importantly, the separation and characterization of stereoisomers will be crucial for unlocking the full therapeutic potential of this versatile class of compounds. A deeper understanding of the three-dimensional interactions between these isomers and their biological targets will undoubtedly pave the way for the development of more potent and safer medicines.
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- Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]
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- Ortega, M. J., et al. (2022). Synthesis of 3-arylphthalides.
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- Zhang, Q. (2016). Synthesis And Biological Activities Evaluation Of3-Butyl-1(3H)
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- Li, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. Chemistry & Biodiversity, 22(11), e01466. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Substituted Isobenzofuranones
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. 3-Substituted isobenzofuranones, a class of compounds prevalent in natural products and medicinally relevant scaffolds, present unique challenges in their structural elucidation due to the potential for isomerism and complex stereochemistry.[1][2][3] This guide provides an in-depth comparison of the most effective analytical techniques for the definitive structural confirmation of these molecules, grounded in experimental data and field-proven insights.
The Challenge: Beyond Simple Confirmation
The core challenge in analyzing 3-substituted isobenzofuranones lies in the unambiguous determination of the substituent's nature and its precise position on the isobenzofuranone core. Furthermore, when the C3 position is a stereocenter, the determination of the absolute and relative stereochemistry becomes critical. A multi-technique approach is therefore not just recommended but essential for a self-validating and trustworthy structural assignment.
A Multi-Pronged Approach to Structural Elucidation
The robust confirmation of a 3-substituted isobenzofuranone's structure relies on the convergence of data from several complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms an unshakeable foundation for the proposed structure.
Figure 1: A typical workflow for the structural confirmation of 3-substituted isobenzofuranones, emphasizing the synergy between different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of a Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules in solution.[4][5][6] For 3-substituted isobenzofuranones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the carbon skeleton, proton environments, and connectivity.[7][8]
Key NMR Experiments and Their Insights:
| NMR Experiment | Information Gained for 3-Substituted Isobenzofuranones |
| ¹H NMR | Provides information on the number and chemical environment of protons. The chemical shift of the proton at the C3 position is highly diagnostic. Coupling constants can reveal dihedral angles and thus conformational information. |
| ¹³C NMR & DEPT | Reveals the number of different carbon environments. The chemical shift of the C3 carbon and the carbonyl carbon (C1) are key indicators. DEPT experiments distinguish between CH, CH₂, and CH₃ groups.[9] |
| COSY | (Correlation Spectroscopy) Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the substituent and the aromatic ring. |
| HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of protonated carbons. |
| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the substituent and the isobenzofuranone core, and for confirming the substitution pattern on the aromatic ring.[10] |
| NOESY/ROESY | (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) Provides information on through-space proximity of protons, which is invaluable for determining relative stereochemistry at the C3 position. |
Experimental Protocol: A Standard Suite of NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted isobenzofuranone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate carbon types.
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton correlations.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum to correlate one-bond proton-carbon connectivities.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.
-
NOESY/ROESY (if applicable): For chiral compounds, acquire a phase-sensitive NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.
-
Figure 2: A streamlined workflow for the NMR-based structural elucidation of 3-substituted isobenzofuranones.
Mass Spectrometry (MS): The Molecular Formula and Fragmentation Fingerprint
Mass spectrometry provides the crucial information of the molecular weight and, with high-resolution mass spectrometry (HRMS), the elemental composition of the molecule.[10] Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural clues.
Comparative MS Techniques:
| MS Technique | Information Gained | Advantages/Disadvantages |
| Electron Ionization (EI) | Provides a characteristic fragmentation pattern that can be compared to spectral libraries. | Often leads to extensive fragmentation, and the molecular ion may not be observed. |
| Electrospray Ionization (ESI) | A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. | Fragmentation is often minimal without tandem MS. |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement, enabling the determination of the elemental composition. | Essential for distinguishing between isobaric compounds. |
A common fragmentation pathway for 3-substituted isobenzofuranones involves the loss of the substituent at the C3 position, leading to the formation of a characteristic phthalidyl cation at m/z 133.[11]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a mass accuracy of <5 ppm.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.
X-ray Crystallography: The Unambiguous Gold Standard
For crystalline compounds, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[12][13][14] This technique serves as the ultimate confirmation of a structure proposed by spectroscopic methods.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 3-substituted isobenzofuranone of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The final refined structure provides a definitive 3D model of the molecule.[15]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 3-substituted isobenzofuranones, the most characteristic absorption is that of the γ-lactone carbonyl group.
Key IR Absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| γ-Lactone C=O | 1760-1800 (strong) |
| Aromatic C=C | 1450-1600 (variable) |
| C-O Stretch | 1000-1300 (strong) |
While not sufficient for complete structure elucidation on its own, IR spectroscopy provides a quick and valuable confirmation of the presence of the isobenzofuranone core.[16][17]
Comparative Data Summary
The following table summarizes the expected spectroscopic data for a hypothetical example, 3-phenylisobenzofuran-1(3H)-one, to illustrate the complementary nature of these techniques.
| Technique | Expected Data/Observation |
| ¹H NMR | Singlet for H3 (~6.5 ppm), multiplets for aromatic protons. |
| ¹³C NMR | Signal for C3 (~80 ppm), C1 (carbonyl, ~170 ppm), and aromatic carbons. |
| HRMS (ESI) | [M+H]⁺ with an accurate mass corresponding to the elemental composition C₁₄H₁₁O₂. |
| MS/MS | Fragmentation showing loss of the phenyl group (77 Da). |
| IR | Strong absorption around 1770 cm⁻¹ for the γ-lactone C=O. |
| X-ray Crystallography | Provides the precise 3D structure, confirming the connectivity and planarity of the isobenzofuranone core and the orientation of the phenyl substituent. |
Conclusion
The structural confirmation of 3-substituted isobenzofuranone products requires a judicious and integrated application of multiple analytical techniques. While NMR spectroscopy provides the foundational framework of the structure, mass spectrometry confirms the molecular formula and offers fragmentation clues. IR spectroscopy provides a rapid check for key functional groups. Ultimately, for crystalline compounds, single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure. By following the multi-technique approach outlined in this guide, researchers can ensure the scientific integrity of their work and confidently report the structures of these important molecules.
References
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
- Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis.
- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs.
- Spectroscopic Fingerprints: A Comparative Guide to Isobenzofuranone Isomers - Benchchem.
- C(Ar)-H···O hydrogen bonds in substituted isobenzofuranone derivatives: geometric, topological, and NMR characterization - PubMed.
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) - MDPI.
- Synthesis, resolution, and antiplatelet activity of 3-substituted 1(3H)-isobenzofuranone.
- Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis.
- How Does NMR Help Identify Natural Compounds? - Creative Biostructure.
- Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes - Books.
- NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria.
- Structures of isobenzofuran-1(3H)-ones 1–9. - ResearchGate.
- 1(3H)-Isobenzofuranone, 3,3-dimethyl- - the NIST WebBook.
- Single-crystal X-ray diffraction studies of derivatives of phenolphthalein (3,3-bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) - University of St Andrews Research Portal.
- Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives | Request PDF - ResearchGate.
- A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031.
- X-ray crystal structures of (a) 3 (minor component of disorder omitted)... - ResearchGate.
- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
- 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives - ResearchGate.
- 1(3H)-Isobenzofuranone - the NIST WebBook.
- 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | SIELC Technologies.
- 1(3H)-Isobenzofuranone, 3-ethoxy- - the NIST WebBook.
- 1,3-Dihydro isobenzofuran - Optional[ATR-IR] - Spectrum - SpectraBase.
- 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- - the NIST WebBook.
- 1(3H)-Isobenzofuranone - the NIST WebBook.
- use of nmr in structure ellucidation | PDF - Slideshare.
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate.
- x Ray crystallography - PMC - PubMed Central - NIH.
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace.
- Routes to access 3,3‐disubstituted isobenzofuranones. - ResearchGate.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - NIH.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University.
- Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes - PubMed.
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI.
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A Senior Application Scientist's Guide to Comparing Drug-Like Properties of C-3 Functionalized Isobenzofuranones
Introduction: The Therapeutic Potential and Developmental Challenges of Isobenzofuranones
Isobenzofuran-1(3H)-ones, a class of γ-lactone-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Their derivatives have demonstrated a wide array of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][2] The functionalization at the C-3 position, in particular, offers a versatile handle for modulating the pharmacological properties of these molecules. However, the journey from a biologically active "hit" to a viable drug candidate is fraught with challenges, primarily centered around the molecule's pharmacokinetic profile. Poor absorption, distribution, metabolism, and excretion (ADME) properties are major contributors to the high attrition rates in drug development.
This guide provides a comparative analysis of the key drug-like properties of a series of C-3 functionalized isobenzofuranones. We will delve into the experimental evaluation of aqueous solubility, membrane permeability, and metabolic stability. By presenting both theoretical (in silico) predictions and illustrative experimental data, this document aims to equip researchers and drug development professionals with the rationale and methodologies to assess and optimize this promising class of compounds.
The Crucial Role of Early ADME Assessment in Drug Discovery
In the early phases of drug discovery, it is paramount to evaluate not only the potency of a compound against its biological target but also its potential to become a successful drug. This is where the assessment of drug-like properties comes into play. A molecule with excellent target affinity but poor solubility or rapid metabolism is unlikely to achieve the necessary therapeutic concentrations in vivo. Therefore, a multi-parametric approach to lead optimization, balancing potency with favorable ADME characteristics, is essential.
Here, we will focus on three critical drug-like properties:
-
Aqueous Solubility: The ability of a compound to dissolve in an aqueous medium is a prerequisite for its absorption from the gastrointestinal tract. Poor solubility can lead to low and erratic bioavailability.
-
Membrane Permeability: To reach its target, a drug must traverse various biological membranes. Passive diffusion is a key mechanism for the absorption of many orally administered drugs.
-
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and duration of action. High metabolic instability can lead to rapid clearance and the formation of potentially toxic metabolites.
Comparing C-3 Functionalized Isobenzofuranones: A Data-Driven Approach
To illustrate the comparative analysis of drug-like properties, we will consider a series of hypothetical C-3 functionalized isobenzofuranone derivatives. The selection of these compounds is inspired by structures known to possess biological activity.
In Silico Predictions of Drug-Likeness
Computational tools play a crucial role in the early assessment of drug-like properties, providing rapid and cost-effective predictions that can guide the prioritization of compounds for synthesis and experimental testing. Lipinski's "Rule of Five" and Veber's parameters are widely used guidelines to predict oral bioavailability.[1]
A computational study on a series of C-3 functionalized isobenzofuranones predicted their physicochemical properties, which are known to influence pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).[3] The analysis focused on parameters like the n-octanol/water partition coefficient (LogP), molecular weight (MW), number of hydrogen bond donors (HBD) and acceptors (HBA), number of rotatable bonds, and polar surface area (PSA).[1][4] These calculations help to theoretically determine if a compound is likely to have good membrane permeability and oral activity.[3]
Table 1: Predicted Drug-Like Properties of a Series of C-3 Functionalized Isobenzofuranones (Based on Teixeira et al., 2013)
| Compound | Molecular Formula | MW ( g/mol ) | cLogP | TPSA (Ų) | HBA | HBD |
| 11 | C14H12O4 | 244.24 | 2.15 | 66.8 | 4 | 0 |
| 12 | C15H14O4 | 258.27 | 2.51 | 66.8 | 4 | 0 |
| 13 | C17H20O4 | 288.34 | 3.32 | 66.8 | 4 | 0 |
| 14 | C15H10O4 | 254.24 | 2.64 | 77.1 | 4 | 2 |
| 15 | C16H12O4 | 268.26 | 3.00 | 77.1 | 4 | 2 |
| 16 | C18H16O4 | 296.32 | 3.81 | 77.1 | 4 | 2 |
| 17 | C19H14O6 | 338.31 | 3.10 | 103.4 | 6 | 0 |
| 18 | C20H16O6 | 352.34 | 3.46 | 103.4 | 6 | 0 |
| 19 | C22H20O6 | 380.39 | 4.27 | 103.4 | 6 | 0 |
| 20 | C13H10O5 | 246.22 | 1.55 | 83.8 | 5 | 1 |
| 21 | C14H12O5 | 260.24 | 1.91 | 83.8 | 5 | 1 |
| 22 | C16H16O5 | 288.29 | 2.72 | 83.8 | 5 | 1 |
Data sourced from Teixeira et al., Molecules 2013, 18(2), 1881-1896.
Experimental Data for Drug-Like Properties
While in silico predictions are valuable, experimental data is the gold standard for assessing drug-like properties. The following table presents a hypothetical but representative dataset for a series of C-3 functionalized isobenzofuranones, illustrating the kind of comparative data that would be generated in a drug discovery program.
Table 2: Illustrative Experimental Drug-Like Properties of C-3 Functionalized Isobenzofuranones
| Compound ID | C-3 Substituent | Kinetic Solubility (μM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) |
| ISO-01 | Phenyl | 75 | 8.2 | 45 |
| ISO-02 | 4-Methoxyphenyl | 62 | 7.5 | 38 |
| ISO-03 | 4-Chlorophenyl | 45 | 10.1 | 55 |
| ISO-04 | 2,4-Dichlorophenyl | 21 | 12.5 | >60 |
| ISO-05 | Naphthyl | 15 | 15.3 | >60 |
| ISO-06 | Thienyl | 98 | 6.8 | 25 |
| ISO-07 | Pyridyl | 120 | 4.1 | 18 |
| ISO-08 | Cyclohexyl | 35 | 11.2 | 50 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key experimental assays used to determine the drug-like properties presented in Table 2.
Aqueous Solubility Assay (Kinetic)
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound in an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Quantification (Optional but Recommended): For a more accurate determination, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal barrier.
Protocol:
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Acceptor Plate Preparation: Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.
-
Donor Plate Preparation: Add the test compounds (dissolved in buffer, typically at a concentration of 100-200 µM) to the lipid-coated filter plate (the donor plate).
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of human liver microsomes in phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Reaction Mixture: In a 96-well plate, combine the microsomal solution, the NADPH-regenerating system, and the test compound (typically at a final concentration of 1 µM).
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Visualizing Workflows and Mechanisms
Experimental Workflow for ADME Profiling
Caption: A streamlined workflow for the parallel assessment of key ADME properties of a compound library.
Plausible Mechanism of Action: Enzyme Inhibition
Many isobenzofuranone derivatives exert their biological effects by inhibiting specific enzymes. For instance, certain derivatives have been identified as inhibitors of tyrosinase and α-glucosidase. The following diagram illustrates a generalized mechanism of enzyme inhibition.
Caption: Generalized scheme of competitive enzyme inhibition by a C-3 functionalized isobenzofuranone.
Conclusion and Future Directions
The C-3 functionalized isobenzofuranone scaffold represents a fertile ground for the discovery of novel therapeutic agents. However, the successful translation of these compounds into clinical candidates hinges on a thorough understanding and optimization of their drug-like properties. This guide has outlined a systematic approach to comparing the aqueous solubility, membrane permeability, and metabolic stability of these derivatives, supported by detailed experimental protocols.
The illustrative data highlights the significant impact that different substituents at the C-3 position can have on the ADME profile of the isobenzofuranone core. For instance, increasing lipophilicity may enhance permeability but can negatively affect solubility. The introduction of metabolically labile sites can decrease the half-life, while sterically hindered groups might improve metabolic stability.
Future work in this area should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically exploring the chemical space around the C-3 position and correlating these changes with both biological activity and ADME properties, it will be possible to design and synthesize novel isobenzofuranone derivatives with a balanced profile of potency and drug-likeness, ultimately increasing the probability of clinical success.
References
- Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1896. [Link]
- Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link]
- Teixeira, R. R., et al. (2013). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. PubMed. [Link]
- de Oliveira, F. M., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]
- Li, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating Antiproliferative Activity Against Cancer Cell Lines
For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antiproliferative activity is a cornerstone of preclinical cancer research. This guide provides an in-depth, experience-driven comparison of common methodologies, focusing on the principles, protocols, and critical considerations for generating robust and reliable data. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Foundational Principle: Distinguishing Antiproliferative from Cytotoxic Effects
Before delving into specific assays, it is crucial to understand the distinction between antiproliferative and cytotoxic effects. An antiproliferative agent inhibits cell growth and division, while a cytotoxic agent directly kills cells.[1] Many in vitro assays measure metabolic activity or total cell mass, which can reflect a combination of both effects.[1] Understanding the mechanism of your test compound is therefore essential for correct data interpretation.
Choosing Your Weapon: A Comparative Analysis of Common Antiproliferative Assays
The selection of an appropriate assay depends on several factors, including the mechanism of action of the test compound, the cell line characteristics, desired throughput, and available laboratory equipment. Here, we compare three widely used assays: MTT, SRB, and CellTiter-Glo.
| Assay | Principle | Throughput | Cost | Endpoint | Common Interferences |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[2][3] | High | Low | Colorimetric | Colored compounds, reducing agents, compounds affecting mitochondrial respiration.[4] |
| SRB | Staining of total cellular protein with the aminoxanthene dye sulforhodamine B.[5][6][7] | High | Low | Colorimetric | Less interference from colored compounds compared to MTT.[6][8] |
| CellTiter-Glo | Luminescent quantification of ATP, an indicator of metabolically active cells.[9][10][11] | High | High | Luminescent | Compounds affecting cellular ATP levels or luciferase activity. |
In the Trenches: Detailed Experimental Protocols and Expert Insights
The Workhorse: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted method due to its simplicity and cost-effectiveness. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to a purple formazan product.[2][3]
Caption: Workflow of the MTT antiproliferative assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[12]
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours in a humidified atmosphere.[2]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Causality: The incubation time with MTT is critical; insufficient time leads to incomplete formazan formation, while prolonged incubation can be toxic to cells.[4]
-
Self-Validation: Always include a vehicle control (the solvent used to dissolve the test compound) and a positive control (a known antiproliferative agent). A blank control (medium without cells) is also essential to subtract background absorbance.[12]
The Robust Alternative: Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method that is less susceptible to interference from colored compounds than the MTT assay.[6][8] It measures total cellular protein content, providing a reliable estimation of cell mass.[8]
Caption: Workflow of the SRB antiproliferative assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Washing: Wash the plates four times with tap water to remove TCA and air dry.[13]
-
SRB Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[13]
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye and read the absorbance at approximately 510 nm.[13]
-
Causality: The fixation step is crucial for preserving cellular proteins for accurate SRB binding.[5] Incomplete washing can lead to high background and inaccurate results.[5]
-
Self-Validation: The inclusion of a time-zero plate (a plate fixed at the time of compound addition) allows for the distinction between cytostatic and cytotoxic effects.
The High-Sensitivity Option: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, a marker of metabolically active cells.[9][10][11] Its "add-mix-measure" format makes it particularly suitable for high-throughput screening.[9]
Caption: Workflow of the CellTiter-Glo® assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.[10]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Causality: The luminescent signal is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[9]
-
Self-Validation: It is important to establish a linear relationship between cell number and luminescent signal for your specific cell line to ensure you are working within the dynamic range of the assay.[10]
Ensuring Scientific Integrity: Best Practices and Data Analysis
Robust and reproducible data are the bedrock of scientific discovery. Adhering to the following best practices is non-negotiable.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[14][15]
-
Seeding Density: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.[4][14]
-
Edge Effects: To mitigate the "edge effect" where wells on the perimeter of the plate evaporate more quickly, fill these wells with sterile PBS or media without cells and exclude them from your analysis.[4][16]
Data Analysis: From Raw Data to IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an antiproliferative agent.[17][18] It represents the concentration of a drug that is required to inhibit a biological process by 50%.[17][18]
-
Data Normalization: Convert raw absorbance or luminescence data to percentage inhibition relative to the vehicle control.[17]
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[19]
The NCI-60 Human Tumor Cell Line Anticancer Drug Screen: A Powerful Resource
The National Cancer Institute's (NCI) 60 human tumor cell line screen has been a valuable tool in cancer drug discovery since the late 1980s.[20][21] This publicly available resource allows researchers to screen compounds against a diverse panel of 60 human cancer cell lines, providing insights into potential mechanisms of action through the COMPARE algorithm.[21][22][23]
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects.[4][16] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[4][16] |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect wavelength/filter settings. | Optimize cell seeding density and confirm instrument settings. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times.[4][24][25] | Maintain consistent cell culture practices and use fresh reagents. |
Conclusion
The validation of antiproliferative activity is a multifaceted process that requires careful experimental design, execution, and data interpretation. By understanding the principles behind different assays, adhering to best practices, and critically evaluating your data, you can generate high-quality, reproducible results that will drive your cancer research forward.
References
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
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A Comparative Guide to Phthalaldehyde Derivatives in EUV Lithography: Performance Assessment Against Leading Photoresist Platforms
Introduction: The Critical Role of Photoresists in Next-Generation Semiconductor Manufacturing
Extreme Ultraviolet (EUV) lithography, utilizing a remarkably short wavelength of 13.5 nm, stands as the cornerstone of next-generation semiconductor manufacturing, enabling the fabrication of integrated circuits with ever-shrinking feature sizes.[1] At the heart of this advanced technology lies the photoresist, a light-sensitive material responsible for translating the intricate patterns of a photomask onto the silicon wafer. The performance of these materials is paramount, directly impacting the resolution, quality, and yield of the final semiconductor devices.
The ideal EUV photoresist must simultaneously satisfy three critical and often conflicting performance metrics: high resolution, low line-edge roughness (LER), and high sensitivity. This formidable challenge, commonly referred to as the Resolution-Line-Edge Roughness-Sensitivity (RLS) trade-off, is a central focus of intensive research and development in the materials science community.[2][3][4] This guide provides a comprehensive assessment of a promising class of photoresist materials—phthalaldehyde derivatives—and benchmarks their performance against established platforms, namely Chemically Amplified Resists (CARs) and Metal-Oxide Resists (MORs).
Phthalaldehyde Derivatives: A Novel Approach to EUV Photoresist Design
Poly(phthalaldehyde) (PPA) and its derivatives have emerged as intriguing candidates for EUV photoresists due to their unique chemical amplification mechanism.[5][6] Unlike conventional CARs that rely on acid-catalyzed deprotection reactions, PPA-based resists undergo a spontaneous depolymerization, or "unzipping," upon exposure to EUV radiation.[5][7] This chain scission process breaks the polymer backbone into its constituent monomers, which can then be removed, ideally through volatilization for a dry development process. This mechanism offers the potential for high sensitivity and a simplified, single-component resist system.[5][6]
Initial investigations into simple, end-capped linear PPA revealed a disappointing lack of sensitivity to EUV exposure.[5][7][8] However, subsequent research into modified structures has shown significant promise. Specifically, cyclic poly(phthalaldehyde) (cPPA) and copolymers of phthalaldehyde and propanal have demonstrated a dramatic increase in EUV sensitivity, reportedly two orders of magnitude greater than their linear counterparts.[5] This enhanced sensitivity is a critical advantage in high-volume manufacturing, as it can significantly reduce the required exposure dose, thereby increasing wafer throughput.
Despite this impressive sensitivity, challenges remain. Studies have indicated that even at high exposure doses, a complete and clean removal of the exposed PPA-based resist is not always achieved, with a residual film of up to 25% remaining on the wafer.[5] This suggests the occurrence of side reactions, such as crosslinking or the formation of non-volatile byproducts, which hinder the desired clean development. Further research is necessary to fully understand and mitigate these issues to unlock the full potential of phthalaldehyde derivatives.
Comparative Performance Analysis: Phthalaldehyde Derivatives vs. Established Platforms
To provide a clear and objective assessment, the performance of phthalaldehyde derivatives is compared against two of the most prominent EUV photoresist platforms: Chemically Amplified Resists and Metal-Oxide Resists. The following table summarizes the reported performance metrics for each class of material. It is important to note that a direct, one-to-one comparison is challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of the current state-of-the-art.
| Photoresist Platform | Resolution (nm) | Line-Edge Roughness (LER) (nm) | Sensitivity (mJ/cm²) | Key Advantages | Key Challenges |
| Phthalaldehyde Derivatives | Data not readily available | Data not readily available | High (unspecified value, but significantly higher than linear PPA) [5] | Potential for high sensitivity, single-component system, dry developable. | Incomplete removal, potential for side reactions (crosslinking), limited data on resolution and LER.[5] |
| Chemically Amplified Resists (CARs) | 18 (L/S)[9] 14 (HP)[9] | ~6.8 (at 46.4 nm CD)[10] | ~10[9] ~35[9] | Well-established platform, good sensitivity and resolution. | Acid diffusion can limit resolution and increase LER, multi-component system can lead to stochastics.[6] |
| Metal-Oxide Resists (MORs) | 13 (HP)[11] 11 (HP)[11] 8 (HP)[12] | 1.7 (at 11 nm HP)[11] <2[11] | 35[11] 40-60[11] | High resolution, excellent etch resistance, potential for low LER.[12] | Generally lower sensitivity compared to CARs, can require higher exposure doses.[11] |
L/S: Line/Space, HP: Half-Pitch, CD: Critical Dimension
Experimental Protocols for Performance Assessment
To ensure the scientific integrity and reproducibility of photoresist performance data, standardized experimental protocols are crucial. The following sections outline the fundamental methodologies for measuring the key performance indicators of EUV photoresists.
Resolution and Line-Edge Roughness (LER) Measurement
The primary technique for characterizing the resolution and LER of photoresist patterns is Critical Dimension Scanning Electron Microscopy (CD-SEM) .
Experimental Workflow:
Caption: Workflow for Resolution and LER Measurement.
Step-by-Step Protocol for CD-SEM Analysis:
-
Sample Preparation: A silicon wafer is coated with the photoresist under investigation and subjected to a soft bake to remove excess solvent.
-
EUV Exposure: The wafer is then exposed to EUV radiation through a photomask containing various test patterns (e.g., lines and spaces of varying pitch).
-
Post-Exposure Bake (PEB): Following exposure, a PEB is typically performed to facilitate the chemical changes within the resist.
-
Development: The wafer is treated with a developer solution to dissolve the exposed (positive-tone) or unexposed (negative-tone) regions of the resist.
-
CD-SEM Imaging: The patterned wafer is loaded into a CD-SEM. High-magnification images of the resist features are acquired. It is critical to optimize SEM parameters (e.g., accelerating voltage, beam current, and scan speed) to minimize electron beam-induced damage to the resist, which can affect measurement accuracy.[13][14][15]
-
Image Analysis: Specialized software is used to analyze the acquired SEM images. Edge detection algorithms are employed to determine the precise location of the line edges.
-
Data Extraction:
-
Critical Dimension (CD): The average width of the patterned lines is measured.
-
Line-Edge Roughness (LER): The deviation of the line edge from a straight line is quantified, typically as the three-sigma (3σ) standard deviation of the edge position over a specified length.[16]
-
Sensitivity Measurement (Dose-to-Clear)
The sensitivity of a positive-tone photoresist is commonly determined by measuring the dose-to-clear (E₀) , which is the minimum EUV dose required to completely remove the photoresist from an exposed area after development.
Experimental Workflow:
Caption: Workflow for Sensitivity (Dose-to-Clear) Measurement.
Step-by-Step Protocol for Dose-to-Clear Measurement:
-
Sample Preparation and Exposure: A photoresist-coated wafer is exposed to a matrix of different EUV doses.
-
Processing: The wafer undergoes PEB and development.
-
Thickness Measurement: The remaining thickness of the photoresist in each exposure field is measured using techniques such as ellipsometry or atomic force microscopy (AFM).
-
Contrast Curve: A "contrast curve" is generated by plotting the normalized remaining film thickness as a function of the logarithm of the exposure dose.
-
E₀ Determination: The dose-to-clear (E₀) is the point on the x-axis where the curve intersects with zero remaining thickness.[17][18] A lower E₀ value indicates higher sensitivity.[19][20][21]
Conclusion and Future Outlook
Phthalaldehyde derivatives, particularly cyclic PPA and its copolymers, represent a promising new frontier in EUV photoresist development. Their unique depolymerization-based chemical amplification mechanism offers a pathway to high sensitivity, a critical factor for enabling high-volume manufacturing with EUV lithography. However, the current challenges of incomplete resist removal and a lack of comprehensive performance data, especially regarding resolution and LER, necessitate further in-depth research.
In comparison, Chemically Amplified Resists remain the incumbent technology with a well-understood performance profile, while Metal-Oxide Resists are demonstrating exceptional resolution and etch resistance, making them strong contenders for future nodes.
For phthalaldehyde derivatives to become a viable alternative, future research must focus on:
-
Understanding and Mitigating Side Reactions: Investigating the mechanisms behind incomplete removal and developing strategies to suppress unwanted crosslinking or the formation of non-volatile products.
-
Comprehensive Performance Characterization: Systematically measuring the resolution, LER, and sensitivity of optimized phthalaldehyde-based formulations to provide a clear and direct comparison with leading resist platforms.
-
Formulation Optimization: Exploring different comonomers, end-capping groups, and additives to fine-tune the RLS performance and processing characteristics.
The continued exploration of novel material platforms like phthalaldehyde derivatives is essential for pushing the boundaries of EUV lithography and enabling the next generation of semiconductor devices.
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- Naqvi, B. A., et al. (2021). Feasibility of unzipping polymer polyphthalaldehyde for extreme ultraviolet lithography. Journal of Micro/Nanolithography, MEMS, and MOEMS, 20(3), 034602. [Link]
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- Kim, J. H., et al. (2016). Dose performance characterization of extreme ultraviolet exposure system using enhanced energy sensitivity by resist contrast method. Review of Scientific Instruments, 87(4), 043705. [Link]
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- Higashiki, T., et al. (2014). Precise CD-SEM metrology of resist patterns at around 20 nm for 0.33NA EUV lithography. Proceedings of SPIE, 9050, 90501W. [Link]
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A Comparative Guide to the Validation of Phthalic Acid Isomer Separation by Mixed-Mode Chromatography
The accurate separation and quantification of phthalic acid isomers—ortho-phthalic acid, isophthalic acid (meta-), and terephthalic acid (para-)—present a significant analytical challenge in numerous fields, from industrial quality control to environmental monitoring.[1][2][3][4][5] Their structural similarity, differing only in the substitution pattern of the two carboxylic acid groups on the benzene ring, makes their resolution by conventional chromatographic techniques difficult.[4][6][7] This guide provides an in-depth comparison of chromatographic methods, validating the superior performance of mixed-mode chromatography (MMC) for this application. We will explore the mechanistic principles, present comparative data, and provide a detailed experimental protocol for robust isomer separation.
The Challenge of Isomer Separation
Phthalic acid isomers are aromatic dicarboxylic acids with identical chemical formulas but distinct physical and chemical properties due to the different positions of their carboxyl groups.[3][4][5] This subtle structural difference results in very similar polarities and acid dissociation constants (pKa), making baseline separation by traditional single-mechanism chromatography, such as reversed-phase (RPC) or ion-exchange (IEC), problematic.[6][8] Reversed-phase chromatography often struggles with the hydrophilic nature of these acids, leading to poor retention without the use of ion-pairing agents, which can complicate detection and are often incompatible with mass spectrometry (MS).[6][9] While ion-exchange chromatography can retain these anionic compounds, the slight differences in their pKa values may not be sufficient to achieve complete resolution, especially in complex matrices.
The Power of Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography emerges as a powerful solution by integrating multiple retention mechanisms within a single stationary phase.[10][11] Typically, MMC columns for this application combine reversed-phase and anion-exchange functionalities.[1][8][12] This dual nature allows for a more nuanced separation based on both the hydrophobicity of the benzene ring and the anionic charge of the carboxylate groups.[1]
The key advantage of MMC is its adjustable selectivity.[9] By manipulating mobile phase parameters such as pH, ionic strength, and organic solvent concentration, analysts can fine-tune the retention of each isomer. For instance, adjusting the pH will alter the degree of ionization of the carboxylic acid groups, thereby influencing the strength of the ion-exchange interactions. Simultaneously, modifying the organic solvent concentration will affect the hydrophobic interactions. This multi-faceted approach provides the selectivity needed to resolve these closely related isomers.[9][12]
Caption: Mechanism of phthalic acid isomer separation on a mixed-mode column.
Comparative Analysis of Chromatographic Techniques
To objectively evaluate the most effective method for separating phthalic acid isomers, a comparison of mixed-mode chromatography with other common HPLC techniques is essential.
| Feature | Mixed-Mode Chromatography (MMC) | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Mechanism | Hydrophobic & Ion-Exchange[1][11] | Hydrophobic Interactions | Electrostatic Interactions[13][14] | Partitioning into a water-enriched layer on a polar surface[15] |
| Resolution of Isomers | Excellent, baseline separation achievable[8] | Poor to moderate, often requires ion-pairing agents[6] | Moderate, may struggle with subtle pKa differences | Variable, can be challenging to optimize for these specific isomers |
| Selectivity Control | High; adjustable via pH, ionic strength, and organic content[9] | Limited; primarily controlled by organic solvent concentration | Moderate; controlled by pH and ionic strength | High; controlled by organic solvent, buffer concentration, and pH |
| Mobile Phase | Simple aqueous buffers with organic solvent[1][8] | Often requires complex mobile phases with ion-pairing agents | Salt gradients or isocratic elution with buffered mobile phases[13] | High organic content with a small amount of aqueous buffer |
| MS Compatibility | High; avoids non-volatile ion-pairing agents[9] | Low with traditional ion-pairing agents | Generally compatible, but high salt concentrations can cause ion suppression | High; volatile mobile phases and high organic content enhance ESI efficiency |
| Speed | Fast separations, often within 5-10 minutes[1] | Can be slow due to poor retention | Can be time-consuming due to gradient elution and re-equilibration | Generally fast elution times |
Validated Experimental Protocol for Isomer Separation by MMC
This protocol provides a robust method for the baseline separation of ortho-, iso-, and terephthalic acids using a mixed-mode HPLC column.
Materials and Reagents
-
Standards: Ortho-phthalic acid, isophthalic acid, and terephthalic acid (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Buffer: Ammonium formate (LC-MS grade)
-
Column: Heritage MA Mixed-Mode Column (4.6 x 50 mm) or equivalent[16]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance
-
pH meter
Mobile Phase Preparation
-
Prepare a 100 mM Ammonium Formate buffer (pH 3.0).
-
The mobile phase consists of a mixture of 40% Acetonitrile and 60% of the 100 mM Ammonium Formate buffer (pH 3.0).[16]
Standard Solution Preparation
-
Prepare individual stock solutions of each phthalic acid isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a mixed standard solution containing all three isomers at a final concentration of 0.3 mg/mL each by diluting the stock solutions with the mobile phase.[16]
Chromatographic Conditions
-
Column: Heritage MA Mixed-Mode Column (4.6 x 50 mm)[16]
-
Mobile Phase: 40% Acetonitrile with 100 mM Ammonium Formate, pH 3.0[16]
-
Flow Rate: 1.0 mL/min[16]
-
Injection Volume: 1 µL[16]
-
Column Temperature: 25°C (or ambient)
-
Detection: UV at 255 nm[16]
Experimental Workflow
Caption: Step-by-step workflow for the HPLC separation of phthalic acid isomers.
Conclusion
For the challenging separation of phthalic acid isomers, mixed-mode chromatography offers a distinct advantage over conventional single-mechanism techniques. Its ability to leverage both hydrophobic and ion-exchange interactions provides superior selectivity and resolution, resulting in baseline separation in a single, rapid analysis.[1][8] The use of simple, MS-compatible mobile phases further enhances its utility for modern analytical laboratories.[9] By adopting the validated protocol presented in this guide, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of phthalic acid isomers, ensuring data integrity and product quality.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
